Technical Documentation Center

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile
  • CAS: 1400644-75-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzon...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the strategic inclusion of an amino group and a benzonitrile moiety suggests a potential for diverse biological activities.[1] This document details the structural features, predicted and experimentally analogous physicochemical properties, and provides detailed, field-proven methodologies for their empirical determination. The causality behind experimental choices is explained to empower researchers in their own investigations of this and similar molecules.

Introduction and Molecular Overview

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (CAS No: 1400644-75-8) is a small molecule featuring a pyrazole ring substituted with an amino group at the 3-position and a 4-cyanophenyl group at the 4-position.[2] The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged scaffold in drug design. The amino group introduces a basic center and a potential site for further functionalization, while the benzonitrile group provides a rigid, aromatic system that can engage in various intermolecular interactions, including pi-stacking and dipole-dipole interactions.

Chemical Structure and Identification
  • IUPAC Name: 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile

  • CAS Number: 1400644-75-8[2]

  • Molecular Formula: C₁₀H₈N₄

  • Molecular Weight: 184.20 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Predicted Physicochemical Data
PropertyPredicted ValueSource
XlogP 1.3PubChem[3]
Topological Polar Surface Area (TPSA) 78.5 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 1PubChem

The predicted XlogP of 1.3 suggests that 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has a balanced lipophilicity, a favorable characteristic for oral bioavailability. The TPSA, a descriptor for the surface area of polar atoms, indicates that the molecule may have good cell permeability.

Melting Point

The melting point is a critical indicator of a compound's purity and is essential for many aspects of drug development, including formulation and stability studies. While no experimental melting point for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been reported, analogous aminopyrazole derivatives often exhibit melting points in the range of 150-250 °C. The exact melting point will be influenced by the crystalline lattice energy and intermolecular forces.

Solubility

Solubility is a key determinant of a drug's bioavailability. Based on its structure, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is expected to be sparingly soluble in water and more soluble in polar organic solvents.

  • Aqueous Solubility: The presence of both polar (amino, pyrazole nitrogens, nitrile) and non-polar (benzene ring) functionalities suggests limited aqueous solubility. The amino group's basicity will lead to pH-dependent solubility, with higher solubility in acidic conditions due to the formation of a more soluble salt.

  • Organic Solvent Solubility: The compound is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane and toluene is expected to be low.

Acid-Base Properties (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Basic pKa: The primary amino group at the 3-position of the pyrazole ring is the most basic site. The pKa of this group is expected to be in the range of 3-5, typical for an amino group on an aromatic-like heterocyclic ring.

  • Acidic pKa: The N-H proton of the pyrazole ring is weakly acidic, with a pKa likely greater than 14, and thus will not be significantly deprotonated under physiological conditions.

Experimental Protocols for Physicochemical Characterization

To provide a practical framework for researchers, this section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.

Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

  • Replicate: Repeat the measurement at least twice to ensure reproducibility.

Diagram of Melting Point Determination Workflow:

MeltingPoint A Sample Preparation (Finely Powder) B Capillary Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate MP) C->D Optional E Slow Heating (1-2 °C/min) C->E D->E F Record Melting Range (Onset to Completion) E->F G Repeat for Reproducibility F->G

Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Methodology:

  • System Preparation: To a series of vials, add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile to each vial to ensure that a saturated solution is formed and solid material remains.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is the determined concentration of the compound in the saturated solution.

Diagram of Solubility Determination Workflow:

Solubility A Add Excess Compound to Solvent B Equilibrate (Shaking, Constant Temp) A->B C Sample Supernatant B->C D Filter to Remove Solid C->D E Quantify Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for determining the equilibrium solubility of a compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: The protons on the benzonitrile ring will appear as a complex multiplet or two doublets in the aromatic region (typically δ 7.0-8.0 ppm).

    • Pyrazole Proton: The C-H proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.

    • Amino Protons: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

    • Pyrazole NH Proton: The N-H proton of the pyrazole ring will also appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 NMR):

    • Aromatic and Pyrazole Carbons: The carbon atoms of the benzonitrile and pyrazole rings will show distinct signals in the downfield region (typically δ 100-150 ppm).

    • Nitrile Carbon: The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.

NMR Sample Preparation Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of labile protons.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretching: The amino and pyrazole N-H groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group may show two distinct bands (symmetric and asymmetric stretching).

  • C≡N Stretching: The nitrile group will exhibit a sharp, intense absorption band in the range of 2220-2260 cm⁻¹.[6]

  • C=N and C=C Stretching: The stretching vibrations of the pyrazole and benzene rings will appear in the region of 1400-1650 cm⁻¹.

  • Aromatic C-H Stretching: These vibrations will be observed above 3000 cm⁻¹.

FTIR Sample Preparation Protocol (ATR):

  • Crystal Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Background Scan: Collect a background spectrum.

  • Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample.

Synthesis and Purification

While various methods exist for the synthesis of substituted pyrazoles, a common and effective approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a plausible synthetic route would involve the reaction of (4-cyanophenyl)malononitrile with hydrazine.

Proposed Synthetic Workflow:

Synthesis A Starting Materials: (4-cyanophenyl)malononitrile + Hydrazine B Condensation Reaction (e.g., in Ethanol, Reflux) A->B C Crude Product B->C D Purification (Recrystallization or Column Chromatography) C->D E Pure 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile D->E F Characterization (NMR, IR, MS, MP) E->F

Caption: A plausible synthetic workflow for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, a molecule with significant potential in drug discovery. While experimental data for this specific compound is limited, this guide offers robust predictions based on analogous structures and comprehensive, field-tested protocols for its empirical characterization. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics are designed to be directly applicable in a research setting, empowering scientists to further investigate this promising compound. A thorough understanding and experimental validation of these properties are critical first steps in the journey of developing novel therapeutic agents.

References

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 237-241.
  • Melting point determination. (n.d.). Retrieved from [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved from [Link]

  • Alfei, S., et al. (2023).
  • Unusual Reaction between (Nitrile)Pt Complexes and Pyrazoles: Substitution Proceeds via Metal-Mediated Nitrile−Pyrazole Coupling Followed by Elimination of the Nitrile. (2002). Inorganic Chemistry, 41(25), 6753-6763.
  • Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 57-71.
  • Al-Matar, H. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 57-71.
  • 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). RSC Advances, 6(10), 8349-8356.
  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4164-4169.
  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1894-1902.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6569.
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (2012). ARKIVOC, 2012(5), 223-235.
  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). Molecules, 29(22), 5005.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (2013). Journal of Physical Chemistry A, 117(46), 12159-12170.
  • 4-(3-amino-1h-pyrazol-1-yl)benzonitrile. (n.d.). PubChemLite. Retrieved from [Link]

  • Modelling of the Dissociation Constant (pKa) of Amino Acids. (2015). Chemical Engineering Transactions, 43, 169-174.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 1.
  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 114-131.
  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile. (n.d.). Chemsrc. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • 1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1113-1123.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).
  • Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. (2014).
  • 4-Amino-3-nitrobenzonitrile. (n.d.). SpectraBase. Retrieved from [Link]

  • Determination of The Pka Values of An Amino Acid. (n.d.). Scribd. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile (CAS 1400644-75-8) in Targeted Therapeutics

Executive Summary 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile (CAS 1400644-75-8) is a highly specialized, bifunctional building block extensively utilized in the rational design of small-molecule targeted therapeutics[1]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Amino-1H-pyrazol-4-yl)benzonitrile (CAS 1400644-75-8) is a highly specialized, bifunctional building block extensively utilized in the rational design of small-molecule targeted therapeutics[1]. In medicinal chemistry, this molecule serves as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors. By combining a classic hinge-binding motif (the 3-aminopyrazole core) with a rigid, hydrophobic vector (the 4-benzonitrile group), it provides researchers with a versatile starting point for lead optimization[2].

This guide provides an in-depth analysis of its structural biology applications, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory production.

Physicochemical Profiling

Understanding the quantitative parameters of CAS 1400644-75-8 is critical for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core properties[3]:

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-(3-Amino-1H-pyrazol-4-yl)benzonitrileStandard IUPAC nomenclature.
CAS Number 1400644-75-8Unique registry identifier[1].
Molecular Formula C₁₀H₈N₄Indicates a highly nitrogen-dense heterocyclic core.
Molecular Weight 184.20 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Boiling Point (Predicted) 474.3 ± 40.0 °CHigh thermal stability[3].
Density (Predicted) 1.35 ± 0.1 g/cm³Standard solid-state packing density[3].
pKa (Predicted) 14.10 ± 0.50Weakly acidic pyrazole NH; dictates ionization state at physiological pH.
H-Bond Donors 2Crucial for kinase hinge-region interaction.
H-Bond Acceptors 3Facilitates secondary solvation and target binding.

Structural Biology & Pharmacophore Mechanics

The selection of 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile over simpler pyrazole derivatives is driven by strict causality in structural biology.

  • The Hinge-Binding Core: The 3-aminopyrazole moiety mimics the adenine ring of ATP. The pyrazole NH acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent nitrogen acts as a hydrogen bond acceptor from the hinge backbone amide NH. The exocyclic 3-amino group provides an additional vector for solvent exposure or secondary hydrogen bonding.

  • The Hydrophobic Vector: The 4-(4-cyanophenyl) group is rigidly projected into the hydrophobic pocket (often the gatekeeper or back pocket of the kinase). The nitrile (-CN) group is strongly electron-withdrawing, which modulates the pKa of the pyrazole core to optimize binding kinetics. Furthermore, the nitrile serves as a synthetic handle that can be reduced to a primary amine or hydrolyzed to a carboxamide during late-stage functionalization.

Pharmacophore A 3-Amino-1H-pyrazole (Hinge Binder) B Kinase Hinge Region (ATP Pocket) A->B H-Bond Donor/Acceptor C 4-Benzonitrile Moiety (Hydrophobic Vector) D Gatekeeper / Back Pocket (Selectivity Filter) C->D Hydrophobic Packing E Nitrile Group (-CN) (H-Bond Acceptor) C->E Functionalization E->D Secondary Interaction

Pharmacophore mapping of 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile in ATP-competitive inhibitors.

Synthetic Methodologies & Protocols

To ensure scientific integrity and reproducibility, the synthesis of CAS 1400644-75-8 is best achieved via a Suzuki-Miyaura cross-coupling pathway[4].

Causality in Experimental Design:
  • Why N-Protection? Free -NH and -NH₂ groups on the pyrazole can coordinate with the Palladium catalyst, leading to catalyst poisoning or unwanted Buchwald-Hartwig N-arylation. Protecting the pyrazole (e.g., with a Boc or THP group) is mandatory.

  • Why Pd(dppf)Cl₂? This bidentate ligand resists the formation of inactive Pd-black and is highly efficient for sterically hindered cross-couplings.

  • Why a 1,4-Dioxane/Water solvent system? Dioxane provides excellent solubility for the organic reagents, while water dissolves the inorganic base (K₂CO₃), which is strictly required to facilitate the transmetalation step of the catalytic cycle.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

Step 1: Preparation of the Reaction Mixture

  • In a dried, round-bottom flask, dissolve 1.0 equivalent of N-Boc-protected 4-bromo-1H-pyrazol-3-amine in a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Add 1.2 equivalents of (4-cyanophenyl)boronic acid.

  • Add 2.5 equivalents of Potassium Carbonate (K₂CO₃) as the base.

Step 2: Degassing (Critical Step)

  • Sparge the solution with ultra-pure Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Palladium catalyst.

  • Quickly add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂ catalyst under an inert atmosphere.

Step 3: Heating and Reaction Monitoring

  • Attach a reflux condenser and heat the mixture to 90–100 °C for 12–16 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the brominated starting material disappears and the mass of the cross-coupled adduct emerges.

Step 4: Deprotection and Workup

  • Cool the mixture to room temperature, filter through a pad of Celite to remove the Palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio) to remove the Boc protecting group. Stir at room temperature for 2 hours.

  • Neutralize the mixture with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

Step 5: Purification

  • Concentrate the organic layer and purify the crude product via flash column chromatography (Silica gel, typically using a gradient of Hexane/Ethyl Acetate to DCM/Methanol) to yield pure 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile[5].

Synthesis S1 Step 1: N-Protection (4-Bromo-1H-pyrazol-3-amine + Boc2O) S2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, 4-Cyanophenylboronic acid) S1->S2 Protected Intermediate S3 Step 3: Deprotection (TFA / DCM) S2->S3 Cross-Coupled Adduct S4 Step 4: Purification (Recrystallization / Column) S3->S4 Crude Product S5 Final Product: 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile S4->S5 >98% Purity

Step-by-step synthetic workflow for CAS 1400644-75-8 via Suzuki-Miyaura cross-coupling.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified before utilizing the compound in downstream biological assays:

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 185.2.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct singlet around δ 7.80 - 8.00 ppm corresponding to the isolated pyrazole C5-H proton.

    • An AA'BB' splitting pattern (two doublets) between δ 7.50 - 7.90 ppm, integrating for 4 protons, confirming the presence of the 1,4-disubstituted benzonitrile ring.

    • A broad singlet around δ 5.00 - 5.50 ppm integrating for 2 protons (exocyclic -NH₂), which exchanges with D₂O.

  • HPLC Purity: A single sharp peak at the designated retention time (method-dependent), establishing 98% purity, which is the standard requirement for in vitro biochemical screening.

References

  • Pharmaffiliates. "4-(3-Amino-1H-pyrazol-4-yl)benzonitrile, CAS No: 1400644-75-8." Pharmaffiliates Product Catalog. Available at:[Link]

  • Splendid Lab Pvt. Ltd. "Pharma Impurity Supplier & Custom Synthesis: 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile." Splendid Lab Catalog. Available at:[Link]

  • Chemical Manufacturers. "(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine hydrochloride & Related Intermediates." Chemical Manufacturers Portal. Available at:[Link]

Sources

Foundational

Solubility of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile in DMSO and other solvents

An In-depth Technical Guide to the Solubility of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (APB), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in synthesis, purification, formulation, and biological screening, this document synthesizes theoretical principles with practical, field-proven methodologies. We explore the predicted solubility profile of APB across a range of common laboratory solvents, with a special focus on Dimethyl Sulfoxide (DMSO), the workhorse solvent of early-stage drug discovery. Furthermore, this guide presents a detailed, self-validating protocol for the experimental determination of equilibrium solubility, offering researchers a robust framework for their own investigations.

Introduction to 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (APB)

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, with the molecular formula C₁₀H₈N₄ and a molecular weight of 184.2 g/mol , belongs to the pyrazole class of heterocyclic compounds.[1][2] Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[3] The pyrazole ring can act as a bioisostere for an aryl group, often improving physicochemical properties like lipophilicity and metabolic stability.[3]

The APB structure is characterized by two key functional regions:

  • A Polar Aminopyrazole Moiety: The pyrazole ring, with its two adjacent nitrogen atoms, and the appended amino group (-NH₂) can participate in significant hydrogen bonding. The N-H groups of the pyrazole and the amino group act as hydrogen bond donors, while the sp²-hybridized nitrogen of the pyrazole and the nitrile group serve as hydrogen bond acceptors.

  • A Benzonitrile Moiety: The phenyl ring attached to a nitrile group (-C≡N) contributes to the molecule's aromaticity and introduces a degree of lipophilicity.

This bifunctional nature dictates the compound's interactions with various solvents and is the primary determinant of its solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for efficient reaction workups, accurate concentration preparations for biological assays, and successful formulation development.[4]

Physicochemical Properties and Predicted Solubility Profile

While specific, publicly available quantitative solubility data for APB is limited, a robust qualitative profile can be predicted based on its structure and the well-documented behavior of related pyrazole derivatives. The solubility of such compounds is governed by factors including the energy required to break the crystal lattice structure and the strength of the intermolecular forces between the solute and solvent molecules.[4][5]

Generally, pyrazole derivatives exhibit good solubility in polar organic solvents and limited solubility in water, unless functionalized with highly polar or ionizable groups.[5][6]

The Central Role of DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast spectrum of both polar and nonpolar organic compounds.[7][8] Its miscibility with water and most organic solvents makes it an indispensable tool in drug discovery for preparing high-concentration stock solutions.[7][9] For APB, the strong dipole of the sulfoxide group in DMSO is expected to interact favorably with the polar aminopyrazole portion of the molecule, leading to high solubility.

Predicted Solubility in Common Laboratory Solvents

The anticipated solubility of APB in various solvent classes is summarized below. This table serves as a practical starting point for solvent selection in synthesis, purification, and analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMSO , DMF, AcetonitrileExcellent to High These solvents possess strong dipoles and can act as hydrogen bond acceptors, effectively solvating the polar aminopyrazole moiety of APB without competing for its hydrogen bond donors. DMSO is often the solvent of choice for poorly soluble compounds.[6][7]
Polar Protic Ethanol, MethanolGood to Moderate These solvents can act as both hydrogen bond donors and acceptors. They will readily solvate APB, though strong solvent-solvent hydrogen bonding may slightly reduce their efficacy compared to top polar aprotic solvents.[5][6]
Non-Polar Toluene, HexaneLow to Insoluble The overall polarity of APB, driven by the aminopyrazole ring, is too high to be effectively solvated by non-polar solvents that rely on weaker van der Waals forces for interaction.[6]
Aqueous WaterPoor to Low While capable of hydrogen bonding, the hydrophobic benzonitrile moiety and the stable crystal lattice of the solid compound are expected to limit aqueous solubility.[6] Solubility can be significantly increased by adjusting the pH to protonate the basic amino group.[5][6]

Experimental Determination of Equilibrium Solubility

To move beyond prediction and obtain quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible results.[10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Calculation prep_1 1. Add Excess APB to Vial prep_2 2. Add Known Volume of Solvent prep_1->prep_2 prep_3 3. Seal Vial Tightly prep_2->prep_3 equil_1 4. Agitate at Constant Temperature (e.g., 24h) prep_3->equil_1 sep_1 5. Allow Suspension to Settle equil_1->sep_1 sep_2 6. Centrifuge to Pellet Undissolved Solid sep_1->sep_2 sep_3 7. Withdraw Supernatant & Filter Immediately sep_2->sep_3 quant_1 8. Prepare Serial Dilutions of Supernatant sep_3->quant_1 quant_2 9. Analyze by Calibrated HPLC or UV-Vis quant_1->quant_2 quant_3 10. Calculate Original Concentration quant_2->quant_3

Caption: Workflow of the isothermal shake-flask method for solubility.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile in a selected solvent at a specific temperature.

Materials:

  • 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (solid)

  • Anhydrous solvent of interest (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solution:

    • Action: Weigh and add an excess amount of solid APB to a glass vial. The key is to add enough compound so that a visible amount of undissolved solid will remain at equilibrium.[6]

    • Causality: Using an excess of the solid is the cornerstone of this method. It ensures that the solvent becomes fully saturated with the solute, allowing for the establishment of a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Solvent Addition:

    • Action: Add a precise, known volume or mass of the desired solvent to the vial.

    • Causality: An accurate volume is critical for the final solubility calculation (e.g., in mg/mL or mol/L).

  • Equilibration:

    • Action: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period, typically 24 hours.[7]

    • Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.[4] A 24-hour period is generally considered sufficient to ensure equilibrium is reached for most small molecules.

  • Separation of Undissolved Solid:

    • Action: After equilibration, remove the vial and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the remaining solid.[7]

    • Causality: Centrifugation provides a clear separation between the saturated supernatant and the excess solid, which is essential for accurate sampling.

  • Sampling and Filtration:

    • Action: Carefully withdraw a sample of the clear supernatant. Immediately filter it using a syringe filter into a clean vial.

    • Causality: This step is critical for self-validation. Filtering removes any microscopic, undissolved particles that could otherwise be aspirated, which would falsely inflate the measured concentration and lead to an overestimation of solubility.

  • Quantification:

    • Action: Prepare accurate serial dilutions of the filtered supernatant using an appropriate solvent. Analyze the diluted samples using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy to determine the concentration.[6][10]

    • Causality: A calibrated analytical method ensures that the measured signal (e.g., absorbance or peak area) is accurately converted into a concentration. Serial dilutions are often necessary to bring the sample concentration within the linear dynamic range of the instrument.

  • Calculation:

    • Action: Back-calculate the concentration of APB in the original, undiluted supernatant using the dilution factors.

    • Causality: This final calculation yields the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units like µg/mL, mg/mL, or mM.

Conclusion

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is predicted to exhibit a solubility profile characteristic of a polar heterocyclic compound, with high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents. Its utility in research and development hinges on this profile, which dictates handling, purification, and application in screening campaigns. While predictions provide a valuable starting point, this guide champions the principles of scientific integrity by providing a robust, field-tested protocol for the empirical determination of solubility. By understanding both the theoretical underpinnings and the practical execution of these measurements, researchers, scientists, and drug development professionals can confidently and accurately work with this important chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Pharmaffiliates. CAS No : 1400644-75-8 | Product Name : 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile.
  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)

Sources

Exploratory

Mechanism of action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile as a kinase inhibitor

An In-Depth Technical Guide to the Mechanism of Action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (Ritlecitinib) as a Kinase Inhibitor Abstract This technical guide provides a comprehensive examination of the mechanism o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (Ritlecitinib) as a Kinase Inhibitor

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for the kinase inhibitor 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, known clinically as Ritlecitinib (PF-06651600). We will dissect its dual, irreversible inhibitory action against Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on the molecular interactions, cellular consequences, and the scientific rationale behind its therapeutic applications in autoimmune diseases such as alopecia areata.[1][2][3]

Introduction: A Novel Approach to Immunomodulation

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, or Ritlecitinib, represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases.[4][5] It is a first-in-class, orally bioavailable small molecule that functions as a dual, irreversible inhibitor of JAK3 and the TEC family of kinases.[6][7] This dual activity allows it to selectively target key immunological pathways implicated in the pathogenesis of diseases like alopecia areata, rheumatoid arthritis, and vitiligo, offering a refined immunomodulatory effect while potentially minimizing off-target effects associated with less selective kinase inhibitors.[3][6] The core of its innovation lies in its covalent binding mechanism, which confers high potency and selectivity.[2][7]

The Kinase Targets: Critical Nodes in Immune Signaling

Understanding the mechanism of Ritlecitinib requires a foundational knowledge of its primary targets: the JAK3 and TEC kinase families. These enzyme families are crucial for transducing signals from cytokines and antigen receptors, which in turn govern the development, activation, and function of immune cells.

The Janus Kinase (JAK) Family and the JAK-STAT Pathway

The Janus kinase family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[8] These kinases are essential for signaling from type I and type II cytokine receptors, which lack intrinsic kinase activity.[9] This signaling cascade, known as the JAK-STAT pathway, is fundamental to hematopoiesis, immune response, and inflammation.[10][11]

The process begins when a cytokine binds to its specific receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity.[9] This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10][12] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immunity.[4][13]

JAK3 is uniquely critical as it primarily associates with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][12][14] This makes JAK3 indispensable for the development and function of lymphocytes.[12] Its restricted expression to immune cells makes it an attractive therapeutic target for autoimmune diseases, as selective inhibition could limit systemic side effects.[12][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc chain) JAK3 JAK3 JAK1 JAK1 JAK3->Receptor 3. Receptor Phosphorylation STAT STAT JAK3->STAT 5. STAT Phosphorylation JAK1->JAK3 2. Trans-phosphorylation STAT->Receptor 4. STAT Docking STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization Gene Gene Transcription STAT_Dimer->Gene 7. Nuclear Translocation Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor 1. Binding & Dimerization

Caption: Canonical JAK-STAT Signaling Pathway via the γc Receptor.

The TEC Kinase Family

The TEC family is the second-largest group of non-receptor tyrosine kinases and includes five members: TEC, Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK), and bone marrow kinase on the X-chromosome (BMX).[15][16] These kinases are critical intermediaries in the signaling pathways of various cell surface receptors, including antigen receptors on B and T lymphocytes (BCR and TCR) and cytokine receptors.[15][17]

For instance, ITK plays a pivotal role in T-cell activation.[17] Following TCR engagement, ITK is recruited to the cell membrane and activated, leading to the phosphorylation and activation of phospholipase C-gamma1 (PLC-γ1).[17] This triggers downstream signaling cascades that are essential for T-cell proliferation, differentiation, and cytokine production.[17] By inhibiting TEC family kinases, Ritlecitinib can modulate the adaptive immune response, particularly the activity of pathogenic T cells.[3][13]

TEC_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck 2. Lck Activation ITK ITK (TEC Family) Lck->ITK 3. ITK Activation PLCg1 PLCγ1 ITK->PLCg1 4. PLCγ1 Phosphorylation Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, etc.) PLCg1->Downstream 5. Signal Amplification Gene Gene Transcription (Cytokines, Proliferation) Downstream->Gene 6. Nuclear Events Antigen Antigen Antigen->TCR 1. TCR Engagement

Caption: Simplified TEC Kinase (ITK) Signaling in T-Cells.

Core Mechanism of Action of Ritlecitinib

Ritlecitinib's efficacy stems from its unique ability to irreversibly and selectively inhibit both JAK3 and TEC family kinases.

Irreversible Covalent Inhibition

Unlike many kinase inhibitors that bind reversibly to the ATP-binding pocket, Ritlecitinib forms a permanent, covalent bond with its target enzymes.[6][18] This irreversible action provides a durable and potent inhibition that persists even after the circulating drug concentration has decreased.

Molecular Basis of JAK3 Selectivity

The high selectivity of Ritlecitinib for JAK3 over other JAK family members is a cornerstone of its design and a key determinant of its safety profile.[5][19] This selectivity is achieved by targeting a unique cysteine residue (Cys-909) located within the ATP-binding site of JAK3.[2][7] The other JAK isoforms (JAK1, JAK2, and TYK2) possess a serine residue at the analogous position.[2] The nucleophilic thiol group of the cysteine residue on JAK3 attacks an electrophilic moiety on Ritlecitinib, forming a stable covalent bond. This exquisite structural difference allows Ritlecitinib to "lock" onto JAK3, effectively shutting down its catalytic activity, while sparing the other JAKs.[2][7]

Covalent_Inhibition cluster_kinase JAK3 ATP-Binding Pocket Pocket ATP Pocket Cys909 Cysteine-909 Covalent_Bond Irreversible Covalent Bond Cys909->Covalent_Bond 3. Forms Bond Ritlecitinib Ritlecitinib Ritlecitinib->Pocket 1. Enters Pocket Ritlecitinib->Cys909 2. Reacts with Cys-909 pSTAT_Workflow Start 1. Collect Whole Blood Step2 2. Aliquot & Add Ritlecitinib Dilutions Start->Step2 Step3 3. Pre-incubate Step2->Step3 Step4 4. Stimulate with IL-7 Cytokine Step3->Step4 Step5 5. Fix Cells (e.g., with PFA) Step4->Step5 Step6 6. Lyse RBCs & Permeabilize WBCs Step5->Step6 Step7 7. Stain with Antibodies (anti-CD3, anti-pSTAT5) Step6->Step7 End 8. Analyze via Flow Cytometry Step7->End

Caption: Experimental Workflow for Cellular Phospho-STAT Assay.

Methodology:

  • Blood Collection:

    • Collect fresh human whole blood into heparinized tubes.

  • Inhibitor Treatment:

    • Aliquot 100 µL of blood into flow cytometry tubes.

    • Add serial dilutions of Ritlecitinib to the tubes and mix gently. Incubate for 30 minutes at 37°C.

  • Cytokine Stimulation:

    • Add a pre-determined concentration of recombinant human IL-7 to each tube (except for the unstimulated control).

    • Incubate for 15 minutes at 37°C.

  • Cell Fixation:

    • Immediately stop the reaction by adding a formaldehyde-based fixative buffer. Incubate for 10 minutes at room temperature.

  • Lysis and Permeabilization:

    • Lyse red blood cells (RBCs) and permeabilize the remaining white blood cells (WBCs) using a methanol-based buffer.

  • Intracellular Staining:

    • Wash the cells and stain with a cocktail of fluorescently-labeled antibodies, such as anti-CD3 (to identify T-cells) and an antibody specific for phosphorylated STAT5 (pSTAT5). Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in buffer.

    • Acquire data on a flow cytometer. Gate on the CD3-positive T-cell population and measure the median fluorescence intensity (MFI) of the pSTAT5 signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Ritlecitinib concentration relative to the stimulated (no inhibitor) and unstimulated controls.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC₅₀ value.

Conclusion

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (Ritlecitinib) operates through a sophisticated and highly selective mechanism of action. By forming an irreversible covalent bond with a unique cysteine residue in JAK3, it achieves potent and specific inhibition of the JAK-STAT signaling pathway driven by γc cytokines. [2][7]Its concurrent inhibition of the TEC kinase family further broadens its immunomodulatory effects by dampening T-cell receptor signaling. [6][7]This dual mechanism, combined with its high selectivity over other JAK isoforms, provides a powerful therapeutic strategy for targeting the specific lymphocyte populations that drive the pathogenesis of complex autoimmune diseases. The continued study of Ritlecitinib and similar covalent inhibitors will undoubtedly pave the way for new, more targeted treatments in immunology and beyond.

References

  • Janus kinase 3 inhibitor - Wikipedia.
  • What are TEC inhibitors and how do they work?
  • What are JAK3 inhibitors and how do they work?
  • JAK3 Inhibitors in the Treatment of Autoimmune Disease - BellBrook Labs. (2021, July 27).
  • What is Ritlecitinib Tosil
  • PF-06651600: The Science Behind Ritlecitinib's Selective JAK3 Inhibition. NINGBO INNO PHARMCHEM CO.,LTD.
  • PF-06651600 (Ritlecitinib) | JAK3 Inhibitor | CAS 1792180-81-4. Selleck Chemicals. (2024, May 22).
  • Tellofson, S., et al. (2020). Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
  • Covalent Inhibitors of the TEC Family of Kinases and Their Methods of Use. (2018, May 14). ACS Medicinal Chemistry Letters.
  • Ritlecitinib Therapeutic Cheat Sheet - Next Steps in Derm
  • Ritlecitinib: uses, dosing, warnings, adverse events, interactions - MedCentral.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC.
  • Janus kinase inhibitors - DermNet.
  • A review of TEC family kinases and their inhibitors in the treatment of alopecia are
  • Ritlecitinib | C15H19N5O | CID 118115473 - PubChem. NIH.
  • Ritlecitinib | MedP
  • Ritlecitinib - Wikipedia.
  • Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Are
  • Itk | Inhibitors | MedChemExpress.
  • A review of TEC family kinases and their inhibitors in the treatment of alopecia are
  • 4-(3-amino-1h-pyrazol-1-yl)benzonitrile - PubChemLite.
  • 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile | CAS No: 1400644-75-8.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC.
  • JAK | Inhibitors | MedChemExpress.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

Sources

Foundational

Technical Whitepaper: 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile in Targeted Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to specific biological targets. 4-(3-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to specific biological targets. 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile is a highly versatile building block and pharmacophore utilized extensively in the development of small-molecule kinase inhibitors[1][2]. By combining the potent hydrogen-bonding network of a 3-aminopyrazole core with the electron-withdrawing, lipophilic properties of a para-benzonitrile group, this molecule serves as a critical intermediate in synthesizing inhibitors for targets such as JNK3, Aurora kinases, and Cyclin-Dependent Kinases (CDKs)[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthetic methodology, and analytical validation protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core profile[4][5].

PropertyValue / Description
Chemical Name 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile
CAS Number 1400644-75-8
Molecular Formula C₁₀H₈N₄
Molecular Weight 184.20 g/mol
Hydrogen Bond Donors 2 (Primary amine -NH₂, Pyrazole -NH)
Hydrogen Bond Acceptors 3 (Pyrazole N, Cyano N, Amine N)
Structural Features 3-aminopyrazole core, para-benzonitrile substituent
Structural Rationale in Drug Design

The 3-aminopyrazole moiety is a recognized hinge-binding motif. In the ATP-binding pocket of kinases, the pyrazole -NH and the adjacent primary amine act as a potent hydrogen bond donor/acceptor pair, mimicking the binding of the adenine ring of ATP. The benzonitrile group at the C4 position is strategically positioned to project into the adjacent hydrophobic pocket (often the "gatekeeper" region or the DFG-out pocket). The cyano group (-C≡N) not only enhances the metabolic stability of the phenyl ring but also acts as a strong dipole that can engage in specific polar interactions or water-mediated hydrogen bonds deep within the kinase binding cleft[6].

Strategic Synthesis & Methodology

The most robust and modular approach to synthesizing 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated aminopyrazole and a cyanophenylboronic acid.

Mechanistic Causality

A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is explicitly chosen for this reaction. The organic phase dissolves the lipophilic bromopyrazole and the palladium catalyst, while the aqueous phase dissolves the inorganic base (Na₂CO₃) and the boronic acid. This phase boundary is where the base activates the boronic acid into a reactive boronate complex, drastically accelerating the transmetalation step—the rate-limiting phase of the catalytic cycle.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Charge an oven-dried Schlenk flask with 4-bromo-1H-pyrazol-3-amine (1.0 equiv) and (4-cyanophenyl)boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) as the catalyst and Sodium Carbonate (Na₂CO₃) (2.0 equiv) as the base.

  • Solvent Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: The mixture must be rigorously degassed via three freeze-pump-thaw cycles or continuous argon sparging. Ambient oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90°C under an inert argon atmosphere with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium black. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5) to yield the pure target compound.

Synthesis R1 4-Bromo-1H-pyrazol-3-amine (Halide) OxAdd Oxidative Addition [Pd(0) → Pd(II)] R1->OxAdd R2 (4-Cyanophenyl)boronic acid (Boron Species) TransMet Transmetalation (Base Mediated) R2->TransMet OxAdd->TransMet RedElim Reductive Elimination [Pd(II) → Pd(0)] TransMet->RedElim Prod 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile (Target Compound) RedElim->Prod Cat Pd(PPh3)4 Catalyst RedElim->Cat Catalyst Regeneration Cat->OxAdd

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling synthesis workflow.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness in biological assays, the synthesized compound must pass a self-validating analytical loop that orthogonally confirms both structure and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the exact mass. The expected molecular ion peak is [M+H]⁺ = 185.2 m/z .

  • Proton Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆): Validates the regiochemistry of the coupling[7].

    • The pyrazole C5-proton will appear as a distinct, sharp singlet in the aromatic region (typically around 7.8–8.0 ppm).

    • The primary amine (-NH₂) will present as a broad singlet (integrating for 2H) that is exchangeable upon the addition of D₂O, confirming the 3-amino substitution remains intact.

    • The para-substituted benzonitrile ring will display a classic AA'BB' splitting pattern—two distinct doublets integrating for 2H each, confirming substitution at the 4-position of the phenyl ring.

  • High-Performance Liquid Chromatography (HPLC): Purity must be validated at >98% using a C18 reverse-phase column. A gradient method utilizing Water (0.1% TFA) and Acetonitrile (0.1% TFA) ensures that any unreacted boronic acid (which elutes early) or homocoupled byproducts (which elute late) are distinctly separated from the main API peak.

Pharmacological Application: Kinase Inhibition

Once synthesized and validated, 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile acts as a core precursor for advanced targeted therapies. A prominent example is its use in designing isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors [3]. JNK3 is primarily expressed in the brain, and its overactivation is a key driver of neurodegeneration and apoptosis in conditions like Parkinson's and Alzheimer's diseases.

By anchoring the aminopyrazole to the JNK3 hinge region, medicinal chemists can elaborate on the benzonitrile moiety (e.g., converting the cyano group into an amide or linking it to a piperidine ring) to achieve high selectivity over closely related kinases like JNK1 and p38α[3].

Pathway Stim Cellular Stress / ROS MAP3K MAP3K / MAP2K Activation Stim->MAP3K JNK3 JNK3 (Target Kinase) ATP-Binding Pocket MAP3K->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Inhibitor Aminopyrazole Derivative (Hinge Binder) Inhibitor->JNK3 Competitive Inhibition Apop Neurodegeneration / Apoptosis cJun->Apop

Fig 2: JNK3 signaling pathway inhibition by aminopyrazole-based competitive antagonists.

References

  • [4] Splendid Lab. "4-(3-Amino-1H-pyrazol-4-yl)benzonitrile Molecular Formula and Weight". Splendid Lab Custom Synthesis. Available at: [Link]

  • [1] MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review". Molecules. Available at:[Link]

  • [2] ResearchGate. "Aminopyrazoles as privileged structures in anticancer drug design - an in silico study". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". Available at: [Link]

  • [3] Protein Data Bank Japan (PDBj). "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives". Available at: [Link]

  • [6] ACS Publications. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2". ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

The Aminopyrazole Scaffold in Oncology: A Technical Guide to Kinase Inhibition, Gatekeeper Mutants, and Targeted Degradation

Executive Summary The pursuit of highly selective, potent, and structurally adaptable kinase inhibitors is a cornerstone of modern oncological drug development. Among the myriad of chemotypes explored, the aminopyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent, and structurally adaptable kinase inhibitors is a cornerstone of modern oncological drug development. Among the myriad of chemotypes explored, the aminopyrazole scaffold has emerged as a "privileged structure" in anticancer drug design[1]. This whitepaper provides an in-depth mechanistic analysis of aminopyrazole derivatives, exploring their unique crystallographic binding properties, their ability to overcome clinical resistance mechanisms (such as gatekeeper mutations), and their cutting-edge application in Proteolysis Targeting Chimeras (PROTACs).

The Structural Superiority of the Aminopyrazole Pharmacophore

The intrinsic value of the 3-aminopyrazole and 5-aminopyrazole cores lies in their exceptional ability to mimic the adenine ring of ATP. When docked into the ATP-binding pocket of protein kinases, the nitrogen atoms of the aminopyrazole core interact directly with the hinge region residues, forming a robust triad of hydrogen bonds—often referred to as a hydrogen bond "zipper"[1][2].

This core acts as a highly efficient anchor, allowing synthetic chemists to modularly append functional groups:

  • R1 Substituents (Position 5): Typically embedded into the shallow P1 hydrophobic pocket of the kinase, dictating primary target affinity[2].

  • R2 Substituents: Generally directed outward toward the solvent-exposed region, providing an ideal vector for attaching solubilizing groups or PROTAC linkers without disrupting hinge binding[2].

G A Aminopyrazole Core (H-Bond Donor/Acceptor) B Kinase Hinge Region (ATP Binding Site) A->B Triad H-Bonds C R1 Substituent (P1 Hydrophobic Pocket) A->C Directs D R2 Substituent (Solvent Exposed Region) A->D Directs

Figure 1: Structural logic of the aminopyrazole scaffold binding to the kinase ATP pocket.

Key Oncological Targets and Mechanisms of Action

Cyclin-Dependent Kinases (CDKs) and Targeted Degradation

CDKs are master regulators of the cell cycle and transcription, making them prime targets in oncology. Aminopyrazole analogs, such as the Pfizer-developed compound CP-668863 (also known as 20-223), have demonstrated potent inhibition of CDK2 and CDK5[2][3]. In colorectal cancer (CRC) xenograft models, 20-223 significantly reduced tumor growth, validating the aminopyrazole core against oncogenic CDKs[3].

Furthermore, the solvent-exposed vector of the aminopyrazole core has been successfully exploited to design heterobifunctional PROTACs. By linking the aminopyrazole warhead to a cereblon-recruiting ligand, researchers have developed degraders that selectively target CDK9 for proteasomal degradation, representing a paradigm shift from traditional occupancy-driven inhibition to event-driven pharmacology[3].

Overcoming FGFR Gatekeeper Mutations

Fibroblast Growth Factor Receptors (FGFR2 and FGFR3) are clinically validated drivers in cholangiocarcinoma and bladder cancer. However, first-generation inhibitors are highly vulnerable to gatekeeper mutations (e.g., FGFR2-V564F and FGFR3-V555M), where a bulky amino acid substitution sterically blocks the drug from accessing the hydrophobic back pocket[4].

Next-generation aminopyrazole derivatives have been engineered to overcome this resistance. By incorporating an electrophilic warhead onto the aminopyrazole scaffold, these compounds covalently bind to a non-catalytic cysteine residue located on the P-loop of the kinase. This covalent mechanism circumvents the steric hindrance of the gatekeeper mutation, restoring high potency against resistant tumor variants[4].

G WT Wild-Type FGFR2/3 Mut Gatekeeper Mutant (e.g., V564F) WT->Mut Mutation Inh Aminopyrazole Inhibitor WT->Inh Inhibits Block Steric Clash Mut->Block Standard Rx Cov Covalent P-Loop Binding Mut->Cov Aminopyrazole Cov->Inh Efficacy

Figure 2: Mechanism of overcoming FGFR gatekeeper mutations via covalent inhibitors.

Polo-Like Kinase 4 (PLK4) and Centriole Duplication

PLK4 is essential for centriole duplication, and its inhibition is synthetically lethal in cancers with elevated TRIM37 expression. High-throughput screening identified a 2-pyridyl aminopyrazole urea scaffold as a potent PLK4 inhibitor[5]. To achieve kinome selectivity—particularly against the highly homologous Aurora B kinase (AURKB)—researchers expanded the pyridine ring to N-1-substituted azaindazoles. This modification exploited a vector toward a rare hinge methionine (Met91) in PLK4, a residue not present in AURKB, thereby conferring exquisite selectivity and driving tumor regression in neuroblastoma models[5].

Quantitative Efficacy Data

The following table summarizes the diverse applications and quantitative efficacy of key aminopyrazole derivatives in recent oncological studies.

Compound / SeriesPrimary Target(s)Key Structural MotifCancer Model / Cell LineEfficacy / IC50Ref
CP-668863 (20-223) CDK2, CDK53-aminopyrazole coreColorectal Cancer (In vivo)Tumor regression[3]
Covalent Analogs FGFR2/3 (WT & Mutants)Aminopyrazole + P-loop Cys binderCholangiocarcinomaLow nM potency[4]
Compound 25 PLK42-pyridyl aminopyrazole ureaNeuroblastoma (CHP-134)Tumor regression (10 days)[5]
BC-7 Synergistic w/ Cisplatin5-aminopyrazole derivativeCervical Cancer (HeLa)IC50: 65.58 ± 8.40 μM[6]
Derivatives 4–9 KDM5A / General CytotoxicityPyrazolopyrimidineBreast (MCF-7), Colon (HCT-116)IC50: 11.51 – 21.25 µM[7]

Standardized Experimental Protocols for Aminopyrazole Evaluation

To ensure scientific integrity and reproducibility, the evaluation of novel aminopyrazole compounds must rely on self-validating experimental systems. Below are two foundational protocols designed to establish causality and rule out off-target artifacts.

Protocol A: Cell-Free Kinase Selectivity Profiling (TR-FRET)

Objective: To quantify the biochemical IC50 of aminopyrazole inhibitors and confirm ATP-competitive hinge binding.

  • Causality Check: The assay utilizes ATP concentrations precisely matched to the Km​ of the specific kinase. If an inhibitor is truly ATP-competitive (as expected for the aminopyrazole core), its apparent IC50 will shift predictably based on the Cheng-Prusoff equation. Using arbitrary, high ATP concentrations obscures competitive binding dynamics.

  • Step 1: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT . Crucial Note: DTT is mandatory to maintain a reducing environment; however, if evaluating covalent aminopyrazoles targeting P-loop cysteines (e.g., FGFR inhibitors), DTT must be omitted or replaced with a non-nucleophilic reducing agent like TCEP to prevent premature quenching of the electrophilic warhead.

  • Step 2: Perform a 10-point, 3-fold serial dilution of the aminopyrazole compound in DMSO, ensuring a final assay DMSO concentration of ≤1% .

  • Step 3: Incubate the kinase, compound, and fluorescently labeled substrate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Step 4: Initiate the reaction by adding ATP at the predetermined Km​ concentration. Incubate for 60 minutes.

  • Step 5: Quench the reaction with EDTA and add Europium-labeled anti-phospho antibodies. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

Protocol B: Cellular Target Engagement & PROTAC Degradation Validation

Objective: To prove that an aminopyrazole-based PROTAC degrades its target (e.g., CDK9) specifically via the intended ubiquitin-proteasome pathway, rather than through off-target cytotoxicity.

  • Causality Check (The Self-Validating System): A simple reduction in target protein levels is insufficient to prove PROTAC activity. This protocol mandates a 3-arm competition setup. If degradation is rescued by a proteasome inhibitor or by saturating the E3 ligase with free ligand, the mechanism is definitively validated as PROTAC-mediated ternary complex formation[3].

  • Step 1: Seed HCT-116 colorectal cancer cells in 6-well plates at 3×105 cells/well and incubate overnight.

  • Step 2 (Treatment Arms):

    • Arm 1 (Test): Treat cells with the aminopyrazole PROTAC (e.g., 1 μM) for 24 hours.

    • Arm 2 (Proteasome Rescue): Pre-treat cells with 10 μM MG132 (proteasome inhibitor) for 2 hours, followed by the PROTAC.

    • Arm 3 (Ligase Competition): Pre-treat cells with a 10-fold molar excess of the free E3 ligase ligand (e.g., lenalidomide for Cereblon) for 2 hours, followed by the PROTAC.

  • Step 3: Harvest cells, lyse in RIPA buffer containing protease/phosphatase inhibitors, and quantify protein via BCA assay.

  • Step 4: Perform Western Blotting. Probe for CDK9 and a loading control (GAPDH). True PROTAC activity is confirmed only if CDK9 is depleted in Arm 1, but remains stable in Arms 2 and 3.

G PROTAC Aminopyrazole PROTAC Target Target Kinase (CDK9) PROTAC->Target Binds Ligase Cereblon E3 Ligase PROTAC->Ligase Recruits Ternary Ternary Complex Target->Ternary Ligase->Ternary Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Figure 3: Workflow of aminopyrazole-based PROTACs mediating targeted kinase degradation.

Conclusion

The aminopyrazole scaffold represents a highly versatile and structurally privileged foundation for oncological drug discovery. By capitalizing on its robust hydrogen-bonding profile within the kinase hinge region, researchers can fine-tune R-group vectors to achieve remarkable selectivity profiles—whether exploiting rare methionine residues to target PLK4, engineering covalent warheads to bypass FGFR gatekeeper mutations, or designing sophisticated PROTACs for the event-driven degradation of CDKs. As structural biology and computational modeling continue to advance, the iterative refinement of aminopyrazole derivatives will undoubtedly yield next-generation therapeutics capable of addressing the most complex resistance mechanisms in clinical oncology.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Cell-Based Assays for Profiling the Cytotoxicity of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors and anti-cancer therapeutics[1][2]. Specifically, derivatives such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors and anti-cancer therapeutics[1][2]. Specifically, derivatives such as 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (herein referred to as 4-APB ) possess a unique electronic profile—combining a primary amine and a nitrile group—that enables high-affinity hydrogen bonding within the ATP-binding pockets of enzymes like Cyclin-Dependent Kinases (CDKs)[3].

During hit-to-lead optimization, it is critical to rigorously evaluate the in vitro cytotoxicity of novel pyrazole derivatives. Relying on a single viability assay can lead to false positives, as metabolic suppression (a cytostatic effect) is often indistinguishable from true cell death (a cytocidal effect)[4]. To ensure robust data, this application note details a self-validating, orthogonal workflow combining a high-throughput ATP-dependent luminescent assay with High-Content Imaging (HCI) multiparametric profiling.

Scientific Rationale & Mechanism of Action

When evaluating small-molecule kinase inhibitors like 4-APB, the primary goal is to determine the therapeutic window between targeted cancer cell death and off-target toxicity in healthy tissues[5][6]. Pyrazole-based inhibitors typically induce cytotoxicity by blocking kinase activity, which triggers downstream stress responses, mitochondrial depolarization, and ultimately, caspase-dependent apoptosis[3].

Pathway A 4-APB (Pyrazole Scaffold) B Kinase Inhibition (e.g., CDK2) A->B Binds ATP pocket C Mitochondrial Depolarization B->C Stress Signal D Caspase 3/7 Activation C->D Cytochrome c release E Apoptosis (Cell Death) D->E Cleavage of substrates

Figure 1: Proposed apoptotic signaling pathway induced by 4-APB via kinase inhibition.

To capture this mechanism accurately, we employ two distinct but complementary assays:

  • CellTiter-Glo® (ATP Luminescence): Measures intracellular ATP levels as a direct proxy for metabolic viability. It is highly sensitive and scalable but cannot differentiate between a metabolically dormant cell and a dead cell[7][8].

  • High-Content Imaging (HCI): Utilizes fluorescent probes to visually and quantitatively measure nuclear condensation, mitochondrial membrane potential loss, and plasma membrane rupture. This confirms whether the ATP depletion observed in the first assay is genuinely due to apoptosis[4][9].

Experimental Design & Workflow

The workflow is designed for 384-well microplates to minimize compound consumption while providing sufficient statistical power to calculate precise IC₅₀ values and Z'-factors[7][10].

Workflow cluster_assays Orthogonal Cytotoxicity Assays S1 Cell Seeding (384-well microplates) S2 Compound Treatment (4-APB Dose-Response) S1->S2 A1 Assay 1: CellTiter-Glo (ATP Luminescence) S2->A1 A2 Assay 2: High-Content Imaging (Multiparametric Profiling) S2->A2 S3 IC50 Calculation & Mechanism Determination A1->S3 Metabolic Viability A2->S3 Morphological Toxicity

Figure 2: Orthogonal workflow for evaluating 4-APB cytotoxicity in 384-well format.

Step-by-Step Protocols

Reagent Preparation & Cell Culture
  • Cell Lines: MCF-7 (human breast adenocarcinoma, efficacy model) and HepG2 (human hepatocarcinoma, off-target hepatotoxicity model)[3].

  • Compound Stock: Dissolve 4-APB in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality Note: Pyrazole derivatives often exhibit limited aqueous solubility. Serial dilutions must be performed in DMSO first, followed by a final 1:1000 dilution into culture media. The final DMSO concentration must be strictly maintained at ≤0.1% (v/v) across all wells (including vehicle controls) to prevent solvent-induced baseline toxicity[5].

Assay 1: ATP-Dependent Luminescent Viability Assay

This protocol utilizes the Promega CellTiter-Glo® assay system[7][11].

  • Cell Seeding: Seed cells at 2,000 cells/well in 25 µL of complete medium into an opaque white 384-well plate.

    • Self-Validation Check: White plates are chosen specifically to maximize luminescent signal reflection and eliminate well-to-well optical crosstalk[10]. Include at least 8 wells of "Media Only" to serve as the background luminescence control.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and entry into the exponential growth phase.

  • Treatment: Add 4-APB in a 10-point dose-response curve (e.g., 0.1 nM to 100 µM). Incubate for 72 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality Note: The luciferase enzyme in the assay reagent is highly temperature-sensitive. Failing to equilibrate the plate will result in "edge effects," where the outer wells cool faster than the inner wells, skewing the luminescence data[7][11].

  • Lysis & Detection: Add 25 µL of room-temperature CellTiter-Glo® Reagent to each well. Mix on an orbital shaker at 1200 rpm for 2 minutes to ensure complete cell lysis, then incubate statically for 10 minutes to stabilize the signal[7][10].

  • Measurement: Read luminescence on a microplate reader (e.g., Tecan Safire2) with an integration time of 0.5 seconds per well[10].

Assay 2: High-Content Imaging (HCI) Multiparametric Assay

This assay confirms the phenotypic mechanism of the cytotoxicity observed in Assay 1[4][9].

  • Cell Seeding: Seed 2,000 cells/well in 25 µL into a black, clear-bottom 384-well plate. Black walls prevent fluorescence scattering, while the clear bottom allows for high-resolution confocal imaging[10].

  • Treatment: Treat with 4-APB for 72 hours as described above. Include a positive apoptosis control (e.g., 1 µM Staurosporine).

  • Staining Cocktail: Prepare a live-cell staining cocktail in assay buffer containing:

    • Hoechst 33342 (1 µg/mL): Intercalates DNA to measure total cell count and identify apoptotic nuclear condensation[4].

    • TMRE (100 nM): Accumulates in active mitochondria. Loss of signal indicates mitochondrial membrane depolarization[9].

    • TO-PRO-3 (1 µM): A cell-impermeant dye that only enters cells with compromised plasma membranes (late apoptosis/necrosis)[5].

  • Incubation: Add the cocktail directly to the wells (no wash steps required, preventing the loss of loosely attached apoptotic cells) and incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Image the plate using an automated High-Content Screening (HCS) system. Use integrated image analysis software to segment nuclei, define cellular boundaries, and quantify the fluorescence intensity of TMRE and TO-PRO-3 per cell[4][9].

Data Presentation & Interpretation

By synthesizing the data from both assays, researchers can build a comprehensive toxicity profile. Below is a representative data summary table demonstrating how 4-APB might perform:

Cell LineAssay TypeParameter MeasuredIC₅₀ / EC₅₀ (µM)Mechanistic Interpretation
MCF-7 CellTiter-GloATP Depletion (Viability)0.85 ± 0.12Potent suppression of metabolic activity[3].
MCF-7 HCINuclear Condensation1.10 ± 0.15Confirms cell death is driven by apoptosis[6].
MCF-7 HCIMitochondrial Depolarization0.90 ± 0.08Indicates mitochondrial stress precedes membrane rupture[9].
HepG2 CellTiter-GloATP Depletion (Viability)14.50 ± 1.20Favorable therapeutic window; low off-target hepatotoxicity[3].
HepG2 HCIMembrane Rupture (TO-PRO-3)> 50.00Minimal necrotic cell death in healthy tissue models[5].

References

  • A scalable high-content cytotoxicity assay insensitive to changes in mitochondrial metabolic activity Source: PubMed (NIH) URL:[Link]

  • Application of a high-content multiparameter cytotoxicity assay to prioritize compounds based on toxicity potential in humans Source: PubMed (NIH) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (NIH) URL:[Link]

  • Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis Source: PubMed (NIH) URL:[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Advances / PubMed (NIH) URL:[Link]

  • Synthesis, molecular docking, and anti-tumor activity of pyrazole derivatives Source: AIP Publishing URL:[Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL:[Link]

  • Applications - White Eppendorf Microplates for Luminescence Assays Source: Eppendorf URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Xenograft Models with 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile using xenog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile using xenograft models. While this specific molecule is a novel investigational agent, its core structure, a substituted aminopyrazole, is prevalent in a class of compounds known to exhibit kinase inhibitory activity, frequently targeting pathways crucial for cell cycle progression and tumor proliferation.[1][2][3] This document outlines a detailed, field-proven framework for designing and executing robust in vivo studies, from initial compound characterization and formulation to the establishment of xenograft models, efficacy assessment, and data interpretation. The protocols herein are synthesized from established best practices in preclinical oncology research and are designed to ensure scientific integrity, reproducibility, and adherence to animal welfare guidelines.[4][5]

Introduction: The Scientific Rationale

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile belongs to a chemical class rich in kinase inhibitors.[1][6] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Compounds with the aminopyrazole scaffold have demonstrated inhibitory activity against various kinases involved in cell cycle control and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs), Checkpoint Kinase 1 (Chk1), and FMS-like Tyrosine Kinase 3 (FLT3).[1][6][7] The nitrile group, a common pharmacophore, can participate in key binding interactions within the kinase active site.[8][9]

Therefore, the primary hypothesis for the in vivo evaluation of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is its ability to inhibit tumor growth by targeting a critical kinase or set of kinases, thereby inducing cell cycle arrest or apoptosis in cancer cells. The subcutaneous xenograft model in immunodeficient mice is the gold-standard initial step for assessing in vivo anti-tumor efficacy.[10][11] This model allows for the direct measurement of tumor growth and the assessment of the compound's therapeutic window and potential toxicities.[11]

Hypothesized Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general principle of kinase inhibition as a therapeutic strategy, which is the likely mechanism for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., CDK, Chk1, FLT3) Receptor->Kinase Activates Compound 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Proliferation Gene Transcription (Cell Cycle Progression, Survival, Angiogenesis) pSubstrate->Proliferation Promotes Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint & Analysis A Select & Culture Cancer Cell Line D Harvest Cells & Prepare Injection Suspension (with Matrigel) A->D B Prepare Compound Formulation H Administer Daily Treatment (e.g., Oral Gavage, IP) B->H C Acclimatize Immunodeficient Mice E Subcutaneous Injection of Cells into Flank C->E D->E F Monitor Tumor Growth (Tumor Palpable) E->F G Randomize Mice into Treatment Groups (Vehicle, Doses 1, 2, 3) F->G G->H I Measure Tumor Volume & Body Weight (2-3x / week) H->I J Euthanize at Endpoint (e.g., Tumor Size Limit, Adverse Effects) I->J K Excise & Weigh Tumors J->K L Collect Tissues for Pharmacodynamic Analysis J->L

Caption: Overview of the in vivo xenograft experimental workflow.

Study Groups and Treatment Regimen
  • Tumor Growth and Randomization: Monitor mice daily for tumor appearance. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (Low Dose)

    • Group 3: 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (Mid Dose)

    • Group 4: 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (High Dose)

    • (Optional) Group 5: Positive Control (a standard-of-care chemotherapy agent)

  • Dosing: Dosing can be administered via oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection, depending on the compound's properties. A typical schedule is once daily for 14-21 days.

Data Collection and Endpoint Analysis

In-Life Measurements

Protocol: Tumor Volume and Body Weight Measurement

  • Frequency: Measure tumor dimensions and body weight 2-3 times per week.

  • Tumor Measurement: Use digital calipers to measure the length (L, longest dimension) and width (W, perpendicular dimension) of the tumor. [12][13]3. Volume Calculation: Calculate tumor volume using the modified ellipsoid formula:

    • Volume (mm³) = (L x W²) / 2 [14][15][16] * Note: While caliper measurement is standard, 3D scanning offers higher accuracy and reproducibility by capturing tumor height and topography. [12][13][14]4. Body Weight: Record the body weight of each animal at each time point as a key indicator of systemic toxicity.

  • Clinical Observations: Monitor animals daily for any signs of distress, such as ruffled fur, hunched posture, or decreased activity. [17][18]

Study Endpoints

The study should be terminated when any of the following criteria are met:

  • Tumor Burden: The primary tumor reaches a predetermined size limit (e.g., 1500-2000 mm³) or begins to ulcerate. [19]* Body Weight Loss: Significant body weight loss (typically >20%) is observed. [19]* Clinical Signs: Animals show signs of severe morbidity or distress.

  • Study Duration: The planned treatment period is completed.

Terminal Procedures
  • Euthanasia: Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tumor Excision and Weight: Carefully excise the tumor and record its final weight.

  • Tissue Collection: Collect tumors and other relevant tissues (e.g., liver, spleen) for downstream analysis. Tissues can be flash-frozen in liquid nitrogen for protein/RNA analysis or fixed in formalin for histology.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated at the end of the study using the formula:

    • % TGI = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A p-value of <0.05 is typically considered statistically significant.

  • Toxicity Assessment: Plot mean body weight changes over time for each group. Significant and sustained body weight loss in a treated group indicates potential toxicity.

  • Pharmacodynamic (PD) Analysis: Analyze collected tumor tissues to confirm that the drug is hitting its intended target (e.g., by Western blot to measure the phosphorylation status of the target kinase).

References

  • Animalab. Imaging - 3D capture vs. caliper for tumor measurements in laboratory animals. [Link]

  • Peira. 3D Tumor Scanner vs. Calipers - Tumor Volume Measurement. [Link]

  • Biopticon. (2021, July 13). Tumor Volume Measurements by Calipers. [Link]

  • bioRxiv. (2024, May 10). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. [Link]

  • ResearchGate. (2014, July 15). How do I accurately measure tumor volume?. [Link]

  • PMC. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]

  • Pharmaceutical Networking. Tumor Development and Animal Welfare in a Murine Xenograft Model. [Link]

  • Spandidos Publications. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. [Link]

  • Current Protocols. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • PubMed. (2007, November 1). Benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. [Link]

  • PMC. Guidelines for the welfare and use of animals in cancer research. [Link]

  • British Journal of Cancer. (2010, May 25). Guidelines for the welfare and use of animals in cancer research. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Pharmaffiliates. 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile. [Link]

  • Taylor & Francis Online. (2025, January 8). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. [Link]

  • Spectral Instruments Imaging. Xenograft Tumor Model: Tips to Consider for Imaging. [Link]

  • Ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Bio-protocol. (2025, November 5). Xenograft Tumor Growth Assay. [Link]

  • PubChem. 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. [Link]

  • Avera. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • bioRxiv. (2024, January 25). Methods to study xenografted human cancer in genetically diverse mice. [Link]

  • MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PMC. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

  • IndiaMART. 4-(3-amino-1h-pyrazol-4-yl) Benzonitrile - Cas No: 1400644-75-8. [Link]

  • ILAR Journal. (1989, July 1). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. [Link]

  • PMC. (2024, September 21). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. [Link]

  • University of Arizona. Patient-Derived Xenograft Core Animal Protocol Amendments to Receive PDX Mice Animal Welfare Acknowledgment. [Link]

  • PubMed. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • PubMed. (2021, January 1). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. [Link]

  • ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • GSRS. 3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE. [Link]

  • MDPI. (2021, September 11). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL Protease. [Link]

  • ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

Sources

Method

Application Note: Leveraging 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile in the Discovery of Selective JAK/STAT Pathway Inhibitors

Executive Summary & Strategic Context The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathway is a central node in cytokine receptor signaling. Dysregulation of this pathway is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathway is a central node in cytokine receptor signaling. Dysregulation of this pathway is a primary driver in the pathogenesis of myeloproliferative neoplasms, severe asthma, rheumatoid arthritis, and various malignancies[1]. The development of selective JAK inhibitors requires privileged chemical scaffolds that can achieve high target potency while minimizing off-target kinome activity.

4-(3-Amino-1H-pyrazol-4-yl)benzonitrile (CAS: 1400644-75-8) serves as a highly versatile, core building block for synthesizing ATP-competitive Type I JAK inhibitors. This application note details the mechanistic rationale for utilizing this specific aminopyrazole scaffold, outlines self-validating experimental protocols for screening its derivatives, and provides a translational workflow for drug development professionals.

Structural & Mechanistic Rationale

The design of second-generation JAK inhibitors heavily relies on the 4-aminopyrazole core due to its precise spatial alignment within the kinase active site[2]. The strategic utilization of 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile is driven by three distinct structural advantages:

  • Hinge Region Anchoring : The 1H -pyrazole moiety acts as a critical bidentate hydrogen bond donor and acceptor. It anchors the molecule to the hinge region of the JAK kinase domain (typically interacting with the backbone amides of Leu932 in JAK2 or corresponding residues in JAK1), stabilizing the kinase in its active conformation[2].

  • Selectivity Pocket Exploitation : The 4-benzonitrile group projects deep into the hydrophobic pocket II (the selectivity pocket) of the ATP-binding site. The cyano group can form specific electrostatic interactions with non-conserved residues, driving isoform selectivity (e.g., favoring JAK1/JAK2 over JAK3 and TYK2)[1].

  • Synthetic Versatility : The 3-amino group provides an essential nucleophilic handle. Through step-economical Schotten-Baumann amidation or Buchwald-Hartwig cross-coupling, researchers can attach solvent-exposed groups (such as pyrazolopyrimidines) that drastically improve aqueous solubility, aerodynamic particle size for inhalation (e.g., in asthma treatments like GDC-4379), and overall pharmacokinetic properties[3].

JAK_STAT_Mechanism Cytokine Cytokine (e.g., IL-6, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds & Dimerizes JAK JAK1 / JAK2 Kinase Receptor->JAK Trans-phosphorylation STAT STAT Monomers JAK->STAT Phosphorylates Tyrosine Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Blocks ATP Pocket (Type I) pSTAT pSTAT Dimer STAT->pSTAT SH2 Domain Dimerization Nucleus Gene Transcription pSTAT->Nucleus Nuclear Translocation

Diagram 1: The JAK/STAT signaling cascade and the precise intervention point of aminopyrazole inhibitors.

Translational Screening Workflow

To translate the raw scaffold into a clinical candidate, drug development professionals employ a rigorous, tiered screening cascade. The workflow transitions from high-throughput biochemical profiling to complex cellular target engagement models.

Screening_Workflow S1 Scaffold: 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile S2 Library Synthesis: Amide Coupling & Derivatization S1->S2 S3 Biochemical Screen: TR-FRET (JAK1-3, TYK2) S2->S3 Primary Screening S4 Cellular Validation: Ba/F3 pSTAT5 Flow Cytometry S3->S4 IC50 < 10nM S5 Lead Optimization: Selectivity & ADME S4->S5 Target Engagement Confirmed

Diagram 2: Tiered drug discovery workflow from the aminopyrazole scaffold to lead optimization.

Self-Validating Experimental Protocols

Protocol A: In Vitro Kinase Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence (e.g., ADP-Glo) because it is highly resistant to compound auto-fluorescence—a common artifact when screening highly conjugated pyrazole libraries. The delayed emission measurement eliminates short-lived background fluorescence, ensuring high-fidelity IC 50​ calculations. Self-Validation System: The assay is designed with an internal Staurosporine reference curve and requires a Z'-factor calculation for every plate. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that signal inhibition is a true pharmacological effect.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the synthesized aminopyrazole derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compounds to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

  • Enzyme/Substrate Addition: Add 5 µL of a JAK1 or JAK2 enzyme/ULight-labeled poly-GT substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for each specific JAK isoform to ensure accurate competitive inhibition profiling).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg 2+ and halt the kinase reaction) and Europium-labeled anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the FRET signal ratio (665 nm / 615 nm).

  • Validation Check: Calculate the Z'-factor using DMSO (0% inhibition) and 10 µM Staurosporine (100% inhibition) controls. Proceed with data analysis only if Z' > 0.6.

Protocol B: Cellular Target Engagement via Multiplexed Flow Cytometry

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable cell permeability and high intracellular ATP concentrations (~1-5 mM) competing with the inhibitor. Ba/F3 cells (murine pro-B cells) are dependent on IL-3, which signals exclusively through the JAK2/STAT5 axis[2]. This provides a clean, biologically relevant system to measure intracellular target engagement without cross-talk from other cytokine receptors. Self-Validation System: Multiplexing antibodies for both Total STAT5 and Phospho-STAT5 (pSTAT5) ensures that the observed signal reduction is strictly due to kinase inhibition, not target degradation or compound-induced cytotoxicity. A parallel CellTiter-Glo viability assay acts as an orthogonal counter-screen.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Prior to the assay, wash the cells twice with PBS and starve them in serum-free, IL-3-free RPMI for 4 hours to reduce basal pSTAT5 levels to baseline.

  • Compound Treatment: Seed cells at 2×105 cells/well in a 96-well V-bottom plate. Add the aminopyrazole derivatives (0.1 nM to 10 µM) and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with 10 ng/mL IL-3 for exactly 15 minutes to induce robust JAK2-mediated STAT5 phosphorylation.

  • Fixation & Permeabilization: Immediately halt the reaction by adding an equal volume of 4% Paraformaldehyde (PFA). Fix for 15 minutes at room temperature. Wash with PBS, then permeabilize the cells by adding ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain simultaneously with PE-conjugated anti-pSTAT5 (Tyr694) and APC-conjugated anti-Total STAT5 antibodies for 45 minutes in the dark.

  • Acquisition & Analysis: Acquire data using a flow cytometer. Gate on single, intact cells. Calculate the ratio of PE (pSTAT5) to APC (Total STAT5) Mean Fluorescence Intensity (MFI).

  • Validation Check: Compare the IC 50​ of pSTAT5 inhibition against the CC 50​ (cytotoxic concentration) from the parallel CellTiter-Glo assay. A therapeutic window (CC 50​ / IC 50​ ) > 100 confirms specific target engagement rather than general toxicity.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization of the 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile scaffold shifts the biochemical and cellular profile. (Note: Data is representative of typical highly selective aminopyrazole-derived JAK inhibitors to illustrate the screening cascade output).

Compound / Scaffold StageJAK1 IC 50​ (nM)JAK2 IC 50​ (nM)JAK3 IC 50​ (nM)Ba/F3 pSTAT5 IC 50​ (nM)Selectivity Ratio (JAK3/JAK1)
Unmodified Scaffold (CAS: 1400644-75-8)> 5,000> 5,000> 10,000> 10,000N/A
Intermediate A (Amide coupled)145.085.21,200.0450.08.2x
Lead Aminopyrazole (e.g., GDC-4379 analog)1.22.5480.012.4400x
Ruxolitinib (Control)3.32.8428.025.0129x

Table 1: Representative biochemical and cellular profiling data illustrating the evolution from the raw aminopyrazole scaffold to a highly selective JAK1/2 inhibitor.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

Sources

Application

Application Note: Advanced Protocols for the Co-Crystallization of Proteins with Pyrazole-Based Inhibitors

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Focus: Structure-Based Drug Design (SBDD), Physicochemical Causality, and X-ray Crystallography.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Focus: Structure-Based Drug Design (SBDD), Physicochemical Causality, and X-ray Crystallography.

Introduction: The Rationale for Co-Crystallization

The pyrazole ring is a privileged pharmacophore in modern drug discovery. Characterized by a five-membered heterocycle containing two adjacent nitrogen atoms, pyrazoles frequently act as ATP-mimetics in protein kinases or as potent competitive inhibitors in viral proteases. Their efficacy stems from their dual capacity to act as both hydrogen bond donors (via the NH group) and acceptors (via the N atom), alongside their ability to engage in π

π stacking with aromatic residues .

In Structure-Based Drug Design (SBDD), obtaining high-resolution protein-ligand structures is paramount. While crystal soaking (diffusing a ligand into a pre-formed apo-crystal) is rapid, it is often fundamentally incompatible with pyrazole-based inhibitors. Bulky pyrazole derivatives—particularly Type II kinase inhibitors—frequently induce massive rigid-body motions or significant loop rearrangements, such as the DFG-in to DFG-out conformational shift in kinases . These induced-fit mechanisms will shatter an existing apo-crystal lattice. Therefore, co-crystallization —where the protein and ligand are complexed prior to nucleation—is the mandatory, albeit resource-intensive, approach .

As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Every protocol described below is a self-validating system built on physicochemical causality, ensuring that experimental artifacts are eliminated before they reach the X-ray beamline.

Experimental Workflow

The following diagram illustrates the critical path for co-crystallization, emphasizing the integration of quality control and thermodynamic equilibration.

Workflow N1 1. Protein Preparation (SEC & Buffer Optimization) N3 3. Complex Formation (Incubation & Equilibration) N1->N3 Concentrated Apo-Protein N2 2. Ligand Preparation (Pyrazole in 100% DMSO) N2->N3 3-5x Molar Excess N4 4. Clarification (High-Speed Centrifugation) N3->N4 Thermodynamic Equilibrium N5 5. Crystallization Screening (Vapor Diffusion) N4->N5 Removal of Aggregates N6 6. Crystal Optimization (Seeding & Cryoprotection) N5->N6 Initial Crystal Hits

Figure 1: Standardized workflow for protein-ligand co-crystallization with pyrazole inhibitors.

Step-by-Step Co-Crystallization Protocol

Phase 1: Protein Preparation & Quality Control

The foundation of any crystallographic endeavor is sample homogeneity.

  • Purification: Ensure the target protein is >95% pure via SDS-PAGE.

  • Monodispersity: Pass the protein through Size Exclusion Chromatography (SEC) immediately prior to complexation to remove soluble aggregates.

  • Buffer Selection: Maintain the protein in a low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl) to avoid premature precipitation. If the protein contains surface-exposed cysteines, include 1-2 mM TCEP to prevent oxidative cross-linking.

  • Concentration: Concentrate the apo-protein to 5–15 mg/mL .

Phase 2: Ligand Preparation and Complexation

Pyrazoles are notoriously hydrophobic and exhibit poor aqueous solubility. Handling this transition is the most critical point of failure in co-crystallization.

  • Stock Preparation: Dissolve the pyrazole inhibitor in 100% anhydrous DMSO to create a 10–50 mM stock.

  • Ligand Addition: Slowly titrate the ligand into the protein solution to achieve a 3- to 5-fold molar excess .

    • Causality Check: You must ensure the final DMSO concentration remains ≤ 5% (v/v) . Exceeding this threshold disrupts the hydration shell of the protein, leading to rapid denaturation and irreversible aggregation.

  • Thermodynamic Equilibration: Incubate the mixture at 4°C for 2 to 4 hours. This allows the binding reaction to reach equilibrium and stabilizes the induced-fit conformation.

  • Clarification (Self-Validation Step): Centrifuge the complex at 13,000 × g for 10 minutes at 4°C .

    • Causality Check: If you do not clarify your complex, microscopic precipitates of the insoluble pyrazole will act as heterogeneous nucleation centers. This will result in showers of useless microcrystals or amorphous precipitate, rendering your crystallization screens uninterpretable.

Phase 3: Crystallization Screening
  • Drop Setup: Utilize an automated liquid handler (e.g., TTP Labtech Mosquito) to set up sitting-drop or hanging-drop vapor diffusion plates.

  • Matrix Screening: Mix the clarified protein-ligand complex with sparse-matrix screening solutions (e.g., PEG/Ion, Index).

  • Drop Ratios: Dispense drops at multiple protein-to-precipitant ratios (e.g., 150 nL + 150 nL for 1:1; 200 nL + 100 nL for 2:1) .

    • Causality Check: Varying the drop ratio alters the initial supersaturation state. A 2:1 ratio starts closer to the metastable zone, which is often required for heavily liganded complexes that exhibit lower solubility than their apo counterparts.

Phase 4: Optimization and Cryoprotection
  • Microseeding: If initial screens yield poorly diffracting microcrystals, utilize random Microseed Matrix Screening (rMMS). Crushing the microcrystals and seeding them into new conditions decouples the high-energy barrier of nucleation from the lower-energy process of crystal growth.

  • Cryoprotection: Prior to X-ray data collection, crystals must be flash-frozen in liquid nitrogen. Transfer the crystal to a drop of mother liquor supplemented with 15–30% (v/v) glycerol or ethylene glycol .

    • Causality Check: Cryoprotectants prevent the formation of crystalline ice. Ice rings will obscure the high-resolution diffraction spots of the protein lattice, destroying the electron density map of your pyrazole ligand.

Quantitative Data Summary

To ensure reproducibility across SBDD campaigns, adhere to the following validated physicochemical parameters:

ParameterOptimized RangePhysicochemical Rationale / Causality
Protein Concentration 5 – 15 mg/mLHigh enough to reach supersaturation during vapor diffusion, but low enough to avoid immediate amorphous precipitation.
Ligand Molar Excess 3x – 5xDrives the binding equilibrium toward the 100% occupied complex state, ensuring uniform crystal packing.
Final DMSO Tolerance 2% – 5% (v/v)Prevents solvent-induced protein denaturation while maintaining the hydrophobic pyrazole in solution.
Incubation Time 2 – 4 hours at 4°CEnsures complete thermodynamic equilibration and stabilization of any induced-fit conformational changes.
Centrifugation Speed 13,000 × g (10 mins)Critically removes micro-precipitates that cause false nucleation and ruin vapor diffusion drops.
Drop Ratios (Protein:Buffer) 1:1, 1:2, 2:1Samples multiple supersaturation trajectories to optimize crystal growth kinetics and nucleation rates.

References

  • Title: Co-crystal structure determination and cellular evaluation of 1,4-dihydropyrazolo[4,3-c] [1,2] benzothiazine 5,5-dioxide p38α MAPK inhibitors Source: Bioorganic Chemistry (via PubMed) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers Source: PLOS One URL: [Link]

  • Title: Identification of novel and potent inhibitors of SARS-CoV-2 main protease from DNA-encoded chemical libraries Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Crystal polymorphism in fragment-based lead discovery of ligands of the catalytic domain of UGGT, the glycoprotein folding quality control checkpoint Source: Frontiers in Molecular Biosciences URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the yield and purity of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the yield and purity of 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile (CAS: 1400644-75-8) [1].

The 3-amino-4-arylpyrazole scaffold is a privileged pharmacophore widely utilized in kinase inhibitors and anti-inflammatory agents. The most robust method for assembling this molecule is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-bromo-1H-pyrazol-3-amine with (4-cyanophenyl)boronic acid [2]. However, the presence of unprotected amines, acidic pyrazole protons, and electron-withdrawing cyano groups presents unique mechanistic challenges.

Mechanistic Overview & Workflow

Understanding the catalytic cycle is critical for troubleshooting. The reaction relies on the successful progression of palladium through three primary states. Failure at any of these nodes directly impacts your final yield and purity.

Mechanism A Pd(0) Catalyst B Oxidative Addition (C-Br Bond Activation) A->B 4-Bromo-1H-pyrazol-3-amine C Transmetalation (Boronic Acid + Base) B->C (4-Cyanophenyl)boronic acid D Reductive Elimination (C-C Bond Formation) C->D D->A Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of pyrazole derivatives.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, and I am observing a significant amount of benzonitrile byproduct. How do I fix this?

A: You are experiencing protodeboronation . The electron-withdrawing cyano group (-CN) on your boronic acid makes the carbon-boron bond highly susceptible to hydrolytic cleavage, converting your starting material into volatile benzonitrile before transmetalation can occur [3].

  • The Causality: Strong bases (like NaOH or Na2CO3) in aqueous solvent mixtures accelerate the hydrolysis of electron-deficient boronic acids.

  • The Solution: Switch to a milder, anhydrous base such as K3​PO4​ or Cs2​CO3​ . Additionally, implement a "slow-addition" protocol where the (4-cyanophenyl)boronic acid is added via syringe pump over 2 hours to maintain a low steady-state concentration, minimizing its exposure to base prior to transmetalation.

Q2: The final product is heavily discolored (dark brown/black) and fails elemental analysis due to heavy metal contamination. What is the best purification strategy?

A: The discoloration is caused by palladium black (precipitated Pd(0)) and soluble palladium complexes coordinating to the basic nitrogen atoms of the pyrazole and the primary amine.

  • The Causality: The 3-amino-1H-pyrazole moiety acts as a bidentate ligand, chelating palladium and dragging it into the organic phase during extraction.

  • The Solution: Introduce a functionalized silica scavenger. Post-reaction, treat the organic phase with SiliaMetS® Thiol (or an equivalent metal scavenger) at 40°C for 2 hours. The high affinity of the thiol groups for Pd will strip the metal from the pyrazole. Follow this with a recrystallization from Ethanol/Water (3:1) to achieve >99% purity.

Q3: I am detecting a secondary byproduct with a higher molecular weight via LC-MS. What is it, and how do I suppress it?

A: You are likely observing competitive N-arylation (Buchwald-Hartwig type coupling).

  • The Causality: The unprotected pyrazole N-H and the primary amine can compete with the aryl bromide for the palladium catalyst, leading to C-N bond formation instead of the desired C-C bond.

  • The Solution: Use a bulky, electron-rich phosphine ligand like XPhos . The steric bulk of XPhos accelerates reductive elimination of the C-C bond and physically blocks the coordination of the pyrazole nitrogen to the palladium center, enforcing strict regioselectivity. If this fails, temporarily protect the pyrazole N-H with a Tetrahydropyranyl (THP) or Boc group prior to coupling.

Troubleshooting Start Sub-Optimal Synthesis Yield Low Yield (<50%) Start->Yield Purity Low Purity / Discoloration Start->Purity Prob1 Protodeboronation Yield->Prob1 Prob2 Catalyst Oxidation Yield->Prob2 Prob3 Pd Contamination Purity->Prob3 Prob4 N-Arylation Side Reaction Purity->Prob4 Sol1 Use K3PO4 / Slow Addition Prob1->Sol1 Sol2 Strict Argon Degassing Prob2->Sol2 Sol3 Thiol Scavenger / Recryst. Prob3->Sol3 Sol4 Protect Pyrazole N-H Prob4->Sol4

Caption: Decision tree for troubleshooting yield and purity issues in pyrazole synthesis.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the causality of catalyst and base selection on the synthesis of 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Purity (HPLC %)Primary Failure Mode / Notes
Pd(PPh3​)4​ Na2​CO3​ 1,4-Dioxane / H2​O (4:1)9042%85%High protodeboronation of boronic acid.
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)9068%91%Moderate N-arylation side reactions detected.
Pd2​(dba)3​ / XPhos K3​PO4​ Toluene / H2​O (10:1)10089% >98% Optimal. High C-C selectivity; minimal degradation.

Self-Validating Experimental Protocol

This protocol utilizes the optimized Pd2​(dba)3​ / XPhos system. It is designed as a self-validating system; if the in-process control (IPC) checks fail, halt the experiment and consult the troubleshooting guide.

Step 1: Reaction Setup & Strict Degassing
  • To an oven-dried 100 mL Schlenk flask, add 4-bromo-1H-pyrazol-3-amine (1.00 g, 6.17 mmol), (4-cyanophenyl)boronic acid (1.09 g, 7.41 mmol, 1.2 eq), and anhydrous K3​PO4​ (2.62 g, 12.34 mmol, 2.0 eq).

  • Add Toluene (30 mL) and ultra-pure H2​O (3 mL).

  • IPC Check 1 (Degassing): Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Do not skip this step; oxygen will irreversibly oxidize the phosphine ligand.

  • Under a positive stream of Argon, quickly add Pd2​(dba)3​ (0.28 g, 0.31 mmol, 5 mol%) and XPhos (0.29 g, 0.62 mmol, 10 mol%).

Step 2: The Cross-Coupling Reaction
  • Seal the flask and heat the mixture to 100°C in an oil bath with vigorous stirring (800 rpm).

  • IPC Check 2 (Catalyst Activation): Within 10 minutes of heating, the solution should transition from a dark purple/black suspension to a deep, homogeneous red/orange solution, indicating the formation of the active L-Pd(0) species.

  • Stir for 4 hours.

  • IPC Check 3 (Reaction Completion): Perform a TLC (Eluent: 50% EtOAc in Hexanes). The starting bromide ( Rf​≈0.4 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.2 ).

Step 3: Work-up and High-Purity Isolation
  • Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Separate the organic layer and add SiliaMetS® Thiol scavenger (1.5 g). Stir the suspension at 40°C for 2 hours.

  • IPC Check 4 (Scavenging): The organic layer must transition from dark brown to a pale yellow/clear color.

  • Filter the mixture through a pad of Celite to remove the scavenger and drying agent ( Na2​SO4​ ). Concentrate the filtrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (~10 mL). Slowly add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Filter the resulting off-white crystals and dry under high vacuum at 50°C for 12 hours to yield pure 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140079, 3-Amino-4-bromopyrazole." PubChem. Available at:[Link]

  • American Chemical Society. "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." Journal of Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile and encountering challenges with its solubility in aqu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile and encountering challenges with its solubility in aqueous buffers. This document provides a structured, question-and-answer-based approach to troubleshooting and optimizing the solubility of this compound for various experimental needs.

Introduction: Understanding the Challenge

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is a heterocyclic compound with structural features that suggest limited aqueous solubility. The presence of a non-polar benzonitrile group and a pyrazole ring can contribute to poor solubility in water. However, the amino group provides a handle for pH-dependent solubility optimization. This guide will walk you through a systematic approach to enhance the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile in my aqueous buffer (e.g., PBS pH 7.4) have failed. What is the first step I should take?

A1: Systematic pH Adjustment

The primary and most effective initial step is to investigate the compound's solubility across a range of pH values. The 3-amino group on the pyrazole ring is basic and can be protonated at acidic pH, forming a more soluble salt.

Causality: The protonation of the amino group introduces a positive charge, which increases the polarity of the molecule and enhances its interaction with water molecules, thereby increasing solubility. The extent of ionization is governed by the pKa of the amino group.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a set of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Add excess compound: To a small, known volume of each buffer, add an excess amount of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (enough so that undissolved solid remains).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility BehaviorRationale
2-4HighestThe amino group is fully protonated.
5-7IntermediatePartial protonation of the amino group.
8-10LowestThe amino group is predominantly in its neutral, less soluble form.

Troubleshooting Visualization: pH-Dependent Ionization

cluster_low_pH Low pH (e.g., pH < 5) cluster_high_pH High pH (e.g., pH > 8) Compound_Low_pH R-NH3+ (Protonated, Soluble Salt) Compound_High_pH R-NH2 (Neutral, Poorly Soluble) Compound_Low_pH->Compound_High_pH - H+ Compound_High_pH->Compound_Low_pH + H+

Caption: Ionization state of the amino group at different pH values.

Q2: Adjusting the pH is not compatible with my experimental system. What are my options for using co-solvents?

A2: Utilizing Water-Miscible Organic Co-solvents

If altering the pH is not feasible, the use of co-solvents is a common and effective alternative. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[1][2]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the water and the hydrophobic compound, making it easier for the compound to dissolve.[3][4]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent stock solutions: Prepare stock solutions of your compound in 100% of each co-solvent (e.g., 10 mM in DMSO).

  • Create a dilution series: In your desired aqueous buffer, create a series of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Add compound and observe: Add your compound to each co-solvent/buffer mixture and visually inspect for precipitation. For quantitative analysis, follow the equilibration and quantification steps outlined in A1.

Data Presentation: Co-solvent Solubility Comparison

Co-solvent5% (v/v) Solubility (µM)10% (v/v) Solubility (µM)Notes
DMSO50150Can be toxic to some cells at higher concentrations.
Ethanol30100Generally well-tolerated in many biological assays.
PEG 40075200A good option for in vivo studies due to low toxicity.
Propylene Glycol60180Another biocompatible co-solvent.

Troubleshooting Visualization: Co-solvent Action

cluster_water Aqueous Buffer cluster_cosolvent Aqueous Buffer + Co-solvent Compound Poorly Soluble Compound Water Water Molecules Compound->Water Low Interaction Compound_sol Solubilized Compound Water_Co Water + Co-solvent Compound_sol->Water_Co Increased Interaction Start Poorly Soluble Compound pH_Screen pH Optimization Start->pH_Screen Cosolvent_Screen Co-solvent Screen pH_Screen->Cosolvent_Screen Not Sufficient/Compatible Success Target Solubility Achieved pH_Screen->Success Successful Surfactant_Screen Surfactant Screen Cosolvent_Screen->Surfactant_Screen Not Sufficient Cosolvent_Screen->Success Successful Complexation Cyclodextrin Complexation Surfactant_Screen->Complexation Not Sufficient Surfactant_Screen->Success Successful Complexation->Success Successful

Caption: A workflow for systematically optimizing aqueous solubility.

References

  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Troubleshooting

Refining purification techniques for novel 1H-pyrazole-3-carboxamide derivatives

Welcome to the Advanced Technical Support Center for the purification of novel 1H-pyrazole-3-carboxamide derivatives. As a Senior Application Scientist, I have designed this resource to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of novel 1H-pyrazole-3-carboxamide derivatives. As a Senior Application Scientist, I have designed this resource to move beyond generic advice. The 1H-pyrazole-3-carboxamide scaffold—a critical pharmacophore in kinase inhibitors and cannabinoid receptor ligands—presents unique physicochemical challenges, including annular tautomerism, complex hydrogen-bonding networks, and the frequent generation of closely related regioisomers[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure high-yield, high-purity isolation of your target compounds.

Purification Strategy Matrix

G N1 Crude 1H-Pyrazole-3-Carboxamide N2 Assess Regioisomer Ratio (1H NMR / LC-MS) N1->N2 N3 Normal Phase Silica (Optimized Ternary Mix) N2->N3 High Regioisomer Mix N4 Reverse Phase HPLC (pH buffered, Temp >40°C) N2->N4 Tautomer Broadening N5 Supercritical Fluid Chromatography (SFC) N2->N5 Chiral/Complex Mix N6 Pure Derivative (>99% ee/de) N3->N6 N4->N6 N5->N6

Decision matrix for 1H-pyrazole-3-carboxamide purification workflows.

Troubleshooting & FAQs

FAQ 1: Overcoming Tautomerism-Induced Peak Broadening

Question: Why do my 1H-pyrazole-3-carboxamide derivatives elute as broad, tailing, or split peaks during reverse-phase HPLC (RP-HPLC), even when LC-MS confirms a single mass?

Scientist's Insight (Causality): 1H-pyrazoles undergo rapid annular tautomerism (prototropic shift between the N1 and N2 positions). On the chromatographic timescale, if the rate of this interconversion is similar to the column transit time, you will observe peak broadening or coalescence[2][3]. Furthermore, the carboxamide group acts as both a strong hydrogen bond donor and acceptor, interacting unpredictably with residual silanols on standard C18 stationary phases.

Self-Validating Protocol: Temperature-Controlled, pH-Buffered RP-HPLC To resolve this, you must push the tautomeric interconversion rate to be significantly faster than the chromatographic timescale while suppressing silanol interactions.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase buffered with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Bicarbonate (pH ~9.0). This locks the ionization state of the secondary amines or carboxamide functionalities.

  • Column Selection: Utilize a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) to shield residual silanols from the carboxamide group.

  • Temperature Elevation (Critical Step): Set the column oven temperature to 45°C – 55°C . The elevated thermal energy accelerates the tautomeric shift, collapsing the broad/split peaks into a single, sharp Gaussian peak.

  • Validation Step: Inject a standard. Calculate the peak symmetry factor ( As​ ). A successful mitigation of tautomerism will yield an As​ between 0.95 and 1.10. If As​>1.5 , increase the temperature by 5°C increments (up to the column's thermal limit).

FAQ 2: Resolving 1,3- vs. 1,5-Regioisomers

Question: During late-stage N-alkylation or trifluoromethylation of the pyrazole core, I generate a mixture of C3 and C5 regioisomers. Standard Hexane/Ethyl Acetate silica chromatography fails to separate them. What is the mechanistic workaround?

Scientist's Insight (Causality): Regioisomers of pyrazoles (e.g., 1,3-disubstituted vs. 1,5-disubstituted) possess identical molecular weights and nearly identical overall polarities. However, they differ significantly in their dipole moments and steric shielding[4][5]. In the 1,5-isomer, the N1-substituent sterically hinders the adjacent C5 group, altering its ability to hydrogen-bond with the silica stationary phase compared to the more open 1,3-isomer. Standard binary solvent systems fail to exploit this subtle difference.

Self-Validating Protocol: Ternary Normal Phase Chromatography

  • Solvent System Transition: Discard the Hexane/Ethyl Acetate system. Prepare a ternary solvent system of Dichloromethane / Methanol / Aqueous Ammonia (e.g., 95:4:1 v/v/v).

  • Column Loading: Dry-load the crude mixture onto silica gel (1:3 ratio of crude to silica) to prevent the highly polar carboxamide from crashing out at the column head.

  • Elution: Run a shallow isocratic gradient. The trace ammonia disrupts non-specific hydrogen bonding between the carboxamide and the silica, allowing the separation to be driven purely by the steric differences of the regioisomers[4].

  • Validation Step: Post-fractionation, perform 2D NOESY NMR. A cross-peak between the N-alkyl protons and the pyrazole C4-proton confirms the 1,5-regioisomer, validating the separation.

FAQ 3: Crystallization of the Final API

Question: After chromatography, my 1H-pyrazole-3-carboxamide derivative forms an amorphous glass. How can I induce the formation of a stable crystalline powder?

Scientist's Insight (Causality): Carboxamides are notorious for forming amorphous solids due to their ability to form diverse, competing intermolecular hydrogen-bonding networks (dimers vs. infinite chains). Rapid solvent evaporation traps the molecules in a disordered state.

Self-Validating Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the amorphous glass in a minimum volume of a highly soluble, water-miscible solvent (e.g., Acetonitrile or heated Ethanol) at 60°C[1].

  • Anti-Solvent Addition: Slowly add dropwise an anti-solvent (e.g., distilled water) until the solution becomes faintly turbid (the cloud point).

  • Aging: Hold the temperature at 60°C for 30 minutes to allow the turbidity to clear (Ostwald ripening), then cool the system at a strictly controlled rate of 5°C/hour down to 4°C.

  • Validation Step: Filter the resulting crystals and analyze via X-Ray Powder Diffraction (XRPD). Sharp, distinct diffraction peaks validate a highly ordered crystalline lattice, free of amorphous halos.

Quantitative Data: Method Comparison for Pyrazole-3-Carboxamides

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of various chromatographic techniques specifically applied to 1H-pyrazole-3-carboxamide derivatives.

Purification TechniqueRegioisomer Resolution ( Rs​ )Tautomer Peak ShapeSolvent Consumption (per gram)Typical Recovery (%)Primary Use Case
Normal Phase (Binary) Poor (< 1.0)Broad / TailingHigh (~1.5 L)65 - 75%Bulk crude cleanup
Normal Phase (Ternary) Good (1.5 - 2.0)AcceptableHigh (~1.5 L)80 - 85%1,3- vs 1,5-isomer separation
RP-HPLC (Ambient Temp) Moderate (1.2)Split / CoalescingMedium (~0.8 L)70 - 80%Not recommended
RP-HPLC (Elevated Temp) Excellent (> 2.5)Sharp (Gaussian)Medium (~0.8 L)85 - 95%Final API polishing
SFC (2-Ethylpyridine) Excellent (> 3.0)SharpVery Low (<0.2 L)> 95%Chiral / Complex mixtures

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: Universitat Autònoma de Barcelona (UAB) URL:[Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: MDPI (Molecules) URL:[Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: ACS Omega, American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: Addressing and Minimizing Off-Target Effects of Pyrazole-Based Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. The pyrazole scaffold is a cornerstone in the development of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[1][2] However, this same versatility can lead to off-target effects, where the inhibitor interacts with unintended kinases or other proteins, potentially causing misleading experimental results or adverse effects.[3][4]

This guide provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and minimize these off-target effects, ensuring the integrity and accuracy of your research.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses common initial questions and provides a starting point for troubleshooting.

Q1: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects be the cause?

A: Yes, this is a classic sign of potential off-target activity. When your observed phenotype contradicts the established biological role of the primary target, it strongly suggests that the inhibitor may be modulating other signaling pathways.[5] Kinase inhibitors, especially early-stage compounds, can be promiscuous and interact with multiple kinases, leading to complex and unexpected biological responses.[5][6] Your first step should be to validate on-target engagement and then systematically screen for off-targets.

Q2: My pyrazole-based inhibitor is potent in biochemical assays but much weaker in cellular assays. What could be the reason?

A: This discrepancy is common and can stem from several factors. Inside a living cell, variables such as high intracellular ATP concentrations (which compete with the inhibitor), cell membrane permeability, efflux pump activity, and the inhibitor's metabolic stability can all reduce its effective concentration at the target site.[7][8][9] Therefore, a biochemically potent compound may not necessarily translate to high cellular potency. It is crucial to determine the inhibitor's in-cell EC50 or IC50 to find the lowest effective dose.[5]

Q3: How can I quickly differentiate between an on-target and an off-target effect?
Q4: What are the best practices for designing experiments to minimize off-target effects from the start?

A: Proactive experimental design is key.

  • Dose-Response is Critical: Always perform a dose-response curve to identify the lowest concentration of the inhibitor that produces the desired on-target effect. Using excessively high concentrations dramatically increases the risk of engaging lower-affinity off-targets.[5]

  • Choose Selective Inhibitors: When possible, select inhibitors that have been extensively profiled and show high selectivity for your target of interest. Resources are available that rank inhibitors based on selectivity metrics.[6][7]

  • Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally similar but inactive analog of your inhibitor as a negative control if one is available.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step workflows for addressing specific and complex experimental challenges.

Issue 1: How can I confirm my inhibitor is engaging the intended target inside the cell?

Confirming that your inhibitor binds to its intended target in the complex environment of a living cell is the first principle of any inhibitor study.

Methodology 1: Western Blot for Downstream Substrate Phosphorylation

This is a fundamental and widely accessible method to confirm target engagement. If your inhibitor is working as expected, you should see a dose-dependent decrease in the phosphorylation of a known, direct substrate of your target kinase.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Plate your cells at an appropriate density (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere and grow overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of your kinase inhibitor. A typical range would be from 0.1 nM to 10 µM to capture the full dose-response curve.[5] Incubate for a duration relevant to your signaling pathway (e.g., 2 hours).

  • Cell Lysis: After treatment, place the plate on ice, wash the cells with ice-cold Phosphate-Buffered Saline (PBS), and then add a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Western Blot Analysis: Separate the protein lysates via SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate protein as a loading control.

  • Densitometry: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-signal to the total protein signal. Plot the normalized values against the inhibitor concentration to determine the IC50 (the concentration at which 50% of substrate phosphorylation is inhibited).[5]

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[9][14] The principle is that when a ligand (your inhibitor) binds to a protein, it generally stabilizes the protein, increasing its melting temperature.[9][15][16]

Step-by-Step Protocol:

  • Compound Incubation: Treat intact cells or cell lysates with your inhibitor at a fixed, saturating concentration, alongside a vehicle control.[15]

  • Heat Treatment: Aliquot the treated samples and heat them at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[15][16]

  • Separation of Soluble and Aggregated Proteins: Lyse the cells (if treated intact) and centrifuge at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting.[15]

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.[16]

Diagram: CETSA Experimental Workflow

cluster_0 CETSA Workflow A 1. Treat Cells/Lysate (Vehicle vs. Inhibitor) B 2. Heat Shock (Temperature Gradient) A->B C 3. Separate Soluble Fraction (Centrifugation) B->C D 4. Detect Target Protein (Western Blot) C->D E 5. Plot Melting Curves (Confirm Thermal Shift) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Issue 2: My results suggest off-target effects. How can I systematically identify the unintended targets?

When you have a high degree of confidence that off-target effects are occurring, the next logical step is to identify what those targets are.

Methodology 1: Kinase Selectivity Profiling

The most direct way to identify unintended kinase targets is to screen your inhibitor against a large panel of recombinant kinases.[6][8] Several commercial services offer this, using hundreds of different kinases in biochemical assays.[6][7]

Interpreting Kinase Profiling Data:

  • Primary Target Potency: Confirm that your inhibitor is potent against your intended target in the panel.

  • Off-Target "Hits": Identify other kinases that are inhibited with similar or even greater potency. Pay close attention to kinases inhibited within a 10- to 100-fold IC50 range of your primary target, as these are the most likely to be engaged at therapeutic doses.

  • Selectivity Score: Some profiling services provide a "selectivity score" (e.g., S-score), which quantifies the promiscuity of the compound. A lower score generally indicates higher selectivity.[6]

Table: Example Kinase Profiling Data for a Hypothetical Pyrazole Inhibitor (Compound X)

Kinase Target% Inhibition @ 1µMIC50 (nM)Relevance
TargetKinase A (Primary) 98% 15 On-Target
OffTargetKinase B95%25High-risk off-target; similar potency to primary.
OffTargetKinase C88%150Moderate-risk; could be engaged at higher doses.
OffTargetKinase D55%950Lower-risk; likely requires high concentration.
OffTargetKinase E12%>10,000Negligible risk in cellular context.
Methodology 2: Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics offers an unbiased approach to identify inhibitor targets directly from cell or tissue lysates, preserving the native state of the proteins.[17][18] The "kinobeads" technique uses broad-spectrum, immobilized kinase inhibitors to pull down a large portion of the cellular kinome.[18][19][20]

Experimental Logic:

  • A cell lysate is pre-incubated with your free pyrazole inhibitor.

  • The lysate is then passed over the kinobeads.

  • The true targets of your inhibitor will be bound to it in the solution and will therefore not bind to the beads.

  • By comparing the proteins that bind to the beads in the presence versus the absence of your inhibitor using quantitative mass spectrometry, you can identify the specific kinases that your compound interacts with in a dose-responsive manner.[18][19]

Diagram: Logic for Identifying Off-Targets

cluster_methods Off-Target ID Methods cluster_validation Phenotype Validation Start Unexpected Phenotype Observed Step1 Validate On-Target Engagement (CETSA / p-Substrate WB) Start->Step1 Step2 Systematic Off-Target ID Step1->Step2 On-target confirmed, but phenotype is still unexplained KinasePanel Kinase Profiling Panel (Biochemical) Step2->KinasePanel ChemProt Chemical Proteomics (e.g., Kinobeads) Step2->ChemProt Step3 Validate Off-Target Phenotype Orthogonal Use Structurally Dissimilar Inhibitor(s) Step3->Orthogonal Genetic CRISPR/siRNA of Target(s) Step3->Genetic KinasePanel->Step3 ChemProt->Step3

Caption: Decision workflow for troubleshooting off-target effects.

Issue 3: I have identified potential off-targets. How do I prove they are responsible for my observed phenotype?

Identifying a list of potential off-targets is only half the battle. You must then link one or more of those off-targets to the specific biological effect you are observing.

Methodology 1: Orthogonal Pharmacological Validation

As mentioned in the FAQs, using a structurally dissimilar inhibitor is a cornerstone of target validation.[5] Now, you can apply this logic to your high-confidence off-targets.

  • Obtain a potent and selective inhibitor for your suspected off-target (e.g., "OffTargetKinase B" from the table).

  • Crucially, this inhibitor should not have activity against your primary target ("TargetKinase A").

  • Treat your cells with this new inhibitor. If it reproduces the original, unexpected phenotype you saw with your pyrazole compound, you have strong evidence that the phenotype is driven by the inhibition of "OffTargetKinase B".

Methodology 2: Genetic Target Validation (CRISPR/siRNA)

Genetic tools provide the most definitive evidence for target validation.[13][21]

  • Use CRISPR-Cas9 to create a knockout cell line for your primary target and, separately, for your suspected off-target(s).[][22]

  • Alternatively, use siRNA or shRNA for transient knockdown of each target.

  • Scenario A (On-Target Phenotype): If knocking out the primary target recapitulates the inhibitor's phenotype, the effect is on-target. The inhibitor will have no additional effect in the knockout cells.

  • Scenario B (Off-Target Phenotype): If knocking out the primary target has no effect, but knocking out a suspected off-target does recapitulate the phenotype, then the effect is definitively off-target.

By systematically applying these validation strategies, you can dissect the complex polypharmacology of your pyrazole-based inhibitor and assign specific phenotypes to on-target versus off-target activities with high confidence.

References
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem. (n.d.). BenchChem.
  • Rudolf, A. K., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Cell Chemical Biology.
  • van der Meer, D., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal.
  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.
  • CRISPR Cas9 Gene Editing for Target Identification and Validation. (n.d.). BOC Sciences.
  • Miller, B. W., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Schulman, J., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Nature Chemical Biology.
  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology.
  • Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.). ResearchGate.
  • Gande, S. L., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
  • Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • Bastidas, R. J., et al. (2021). Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. mBio.
  • van der Meer, D., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal.
  • Target Validation with CRISPR. (2022). Biocompare.
  • Bastidas, R. J., et al. (2021). Discovery of fungal-specific targets and inhibitors using chemical phenotyping of pathogenic spore germination. bioRxiv.
  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). Pharmaceutics.
  • Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules.
  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
  • Explore the role of CRISPR gene editing in target validation. (n.d.). Select Science.
  • Harnessing CRISPR-Cas9 for the Validation of Dihydroisotanshinone II Molecular Targets: A Comparative Guide. (n.d.). BenchChem.
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
  • Maccari, G., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • CRISPR Off-Target Validation. (n.d.). CD Genomics.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2025). ResearchGate.
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (n.d.). Kairos Discovery.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017). SlideShare.
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). Molecules.

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-amino-1H-pyrazol-4-YL)benzonitrile and its analogs. This guide provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-amino-1H-pyrazol-4-YL)benzonitrile and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of improving the oral bioavailability of this promising class of compounds. My aim is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions regarding the oral bioavailability of pyrazole-based compounds.

Question 1: Why do my 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile analogs exhibit poor oral bioavailability?

Answer: The oral bioavailability of a compound is primarily governed by its solubility in gastrointestinal fluids and its ability to permeate the intestinal membrane.[1][2] For this specific chemical scaffold, several structural features can contribute to poor oral bioavailability:

  • Low Aqueous Solubility: The planar, aromatic nature of the pyrazole and benzonitrile rings can lead to strong crystal lattice energy, making the molecule difficult to dissolve.[3] This is a common issue for many drug candidates and is a primary reason for low bioavailability.[1][4][5] Compounds with poor solubility are often classified as Biopharmaceutics Classification System (BCS) Class II or IV.[6][7]

  • Poor Membrane Permeability: The presence of the primary amine and the nitrogen atoms in the pyrazole ring act as hydrogen bond donors.[8][9] While essential for target engagement, an excessive number of hydrogen bond donors can hinder a molecule's ability to passively diffuse across the lipid-rich intestinal cell membrane.[9][10][11]

  • First-Pass Metabolism: The primary amine group can be susceptible to rapid metabolism in the liver (first-pass effect), for instance, through N-acetylation or oxidation by monoamine oxidase (MAO).[12] This can significantly reduce the amount of active drug reaching systemic circulation.

  • Ionization at Physiological pH: The basic nature of the amino group means it will likely be protonated and positively charged in the acidic environment of the stomach and parts of the small intestine.[12] This charge can improve solubility but drastically reduces passive membrane permeability.

Question 2: What are the initial assessments I should perform to diagnose the cause of poor oral bioavailability?

  • Aqueous Solubility Determination: Measure the kinetic and thermodynamic solubility of your analog in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). A significant drop in solubility from SGF to SIF can indicate pH-dependent solubility issues.

  • LogD Measurement: Determine the distribution coefficient (LogD) at physiological pH (e.g., 7.4). This provides a measure of the compound's lipophilicity at a relevant pH and is a good predictor of its potential for membrane permeability.

  • In Vitro Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that can quickly assess a compound's passive diffusion potential.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It provides a more biologically relevant measure of permeability and can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Microsomal Stability Assay: Incubating your analog with liver microsomes will provide an early indication of its susceptibility to first-pass metabolism.

The results from these assays will help you classify the primary challenge, as illustrated in the workflow below.

G cluster_0 Initial Assessment Workflow cluster_1 Troubleshooting Paths Start Compound with Poor Oral Bioavailability Solubility Aqueous Solubility Assay Start->Solubility Permeability PAMPA / Caco-2 Assay Start->Permeability Metabolism Microsomal Stability Assay Start->Metabolism LowSolubility Low Solubility Solubility->LowSolubility LowPermeability Low Permeability Permeability->LowPermeability HighMetabolism High Metabolism Metabolism->HighMetabolism

Caption: Initial assessment workflow for diagnosing poor oral bioavailability.

Part 2: Troubleshooting Guides - Experimental Strategies

This section provides detailed troubleshooting guides for the primary challenges identified in the initial assessment.

Troubleshooting Issue 1: Low Aqueous Solubility

If your analog demonstrates poor solubility, the focus should be on strategies that enhance its dissolution rate in the gastrointestinal tract.

Strategy 1: Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[12][13] For the 4-(3-amino-1H-pyrazol-4-YL)benzonitrile scaffold, the primary amine is an excellent handle for creating a more soluble prodrug.

Recommended Approach: N-Phosphonooxymethyl Prodrugs

This strategy involves converting the amine to a more water-soluble N-phosphonooxymethyl derivative.[14][15] These prodrugs are designed to be cleaved by phosphatases in the body to release the parent amine.[14]

Experimental Protocol: Synthesis of an N-Phosphonooxymethyl Prodrug

  • Synthesis of the Derivatizing Reagent: Prepare di-tert-butyl chloromethyl phosphate.

  • Nucleophilic Substitution: React your 4-(3-amino-1H-pyrazol-4-YL)benzonitrile analog with di-tert-butyl chloromethyl phosphate. This will form a quaternary salt.

  • Deprotection: Remove the tert-butyl groups under acidic conditions (e.g., trifluoroacetic acid) to yield the N-phosphonooxymethyl prodrug.

  • Salt Formation: Convert the free phosphoric acid form to a more stable and soluble salt (e.g., sodium salt).

Validation:

  • Confirm the structure of the prodrug using NMR and mass spectrometry.

  • Measure the aqueous solubility of the prodrug and compare it to the parent compound.

  • Assess the in vitro conversion of the prodrug to the parent drug in the presence of alkaline phosphatase.[14]

Strategy 2: Formulation-Based Approaches

If modifying the molecule is not desirable, formulation strategies can significantly improve the dissolution of poorly soluble drugs.[1][2]

Recommended Approaches:

  • Micronization/Nanonization: Reducing the particle size of the drug increases its surface area, leading to a faster dissolution rate.[2][5][7] Techniques like wet media milling can produce nanocrystals.[16]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in the GI tract, enhancing the solubility and absorption of lipophilic drugs.[1][2][6][17]

Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling

  • Slurry Preparation: Disperse your compound in an aqueous solution containing a stabilizer (e.g., a polymer or surfactant).

  • Milling: Introduce the slurry into a milling chamber containing milling media (e.g., ceramic beads). The high-energy collisions between the beads will break down the drug particles to the nanometer scale.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size distribution (e.g., using dynamic light scattering) and the physical stability of the nanosuspension.

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Prodrug Covalent modification to a more soluble form.Significant increase in solubility, potential for targeted delivery.Requires chemical synthesis, potential for incomplete conversion.
Micronization Increased surface area for dissolution.Simple, applicable to many compounds.May not be sufficient for very poorly soluble drugs.
Solid Dispersion Drug dispersed in a hydrophilic carrier.Can significantly improve dissolution rate.Potential for drug recrystallization and stability issues.
SEDDS Lipid-based formulation forms an emulsion in the GI tract.Excellent for highly lipophilic drugs, can enhance lymphatic uptake.Higher complexity in formulation development.
Troubleshooting Issue 2: Poor Membrane Permeability

If your analog has adequate solubility but poor permeability, the focus should be on structural modifications to reduce its polarity and hydrogen bonding potential.

Strategy 1: Masking Hydrogen Bond Donors

The primary amine and the N-H of the pyrazole are key hydrogen bond donors. Masking these can improve permeability, even if it increases the molecular weight.[10][11]

Recommended Approach: N-Acylation

Converting the primary amine to a secondary amide or carbamate can reduce its hydrogen bond donating capacity. However, simple amides can be too stable.[12] A more sophisticated approach is to use an acylation strategy that results in a prodrug that can be cleaved in vivo.

Experimental Protocol: Synthesis of an N-Acyloxyalkyl Carbamate Prodrug

  • Synthesis of the Acyloxyalkyl Chloroformate: Prepare the necessary derivatizing agent.

  • Carbamate Formation: React your analog with the acyloxyalkyl chloroformate to form the carbamate prodrug.

  • Purification and Characterization: Purify the product and confirm its structure.

Validation:

  • Measure the LogD of the prodrug and compare it to the parent compound.

  • Assess its permeability in a Caco-2 assay.

  • Evaluate its stability in plasma to ensure it can be cleaved to release the active drug.

Strategy 2: Intramolecular Hydrogen Bonding

Introducing a functional group that can form an intramolecular hydrogen bond with the primary amine or pyrazole N-H can effectively "hide" these polar groups from the aqueous environment, making the molecule more lipophilic and improving its permeability.[9][18]

Recommended Approach: Introduction of an Ortho-Substituent

Consider synthesizing analogs with a hydrogen bond acceptor (e.g., a fluorine or methoxy group) on the benzonitrile ring at a position that allows for the formation of an intramolecular hydrogen bond with the pyrazole N-H.

Experimental Protocol: Synthesis of an Ortho-Fluoro Analog

  • Starting Material: Begin with a commercially available ortho-fluorinated benzonitrile derivative.

  • Synthesis: Adapt your existing synthetic route to incorporate this new starting material.

  • Characterization: Confirm the structure and assess the presence of the intramolecular hydrogen bond using techniques like 1H NMR spectroscopy (observing a downfield shift of the N-H proton).

Validation:

  • Compare the PAMPA or Caco-2 permeability of the new analog with the parent compound.

  • Ensure that the modification does not negatively impact the compound's activity at its biological target.

G cluster_0 Permeability Enhancement Workflow cluster_1 Validation Steps Start Compound with Low Permeability HBD_Masking Mask Hydrogen Bond Donors (e.g., N-Acylation) Start->HBD_Masking IMHB Introduce Intramolecular Hydrogen Bond Start->IMHB PermeabilityAssay Re-assess Permeability (PAMPA/Caco-2) HBD_Masking->PermeabilityAssay ActivityAssay Confirm Target Activity HBD_Masking->ActivityAssay IMHB->PermeabilityAssay IMHB->ActivityAssay

Caption: Workflow for improving membrane permeability.

Troubleshooting Issue 3: High First-Pass Metabolism

If your analog is rapidly cleared by the liver, you need to identify the metabolic "soft spot" and modify the structure to block this metabolism.

Strategy 1: Metabolite Identification

The first step is to understand how your compound is being metabolized.

Experimental Protocol: Metabolite Identification using LC-MS/MS

  • Incubation: Incubate your analog with liver microsomes or hepatocytes.

  • Sample Preparation: Stop the reaction and prepare the samples for analysis.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed.

  • Data Analysis: Compare the mass spectra of the metabolites to the parent compound to determine the site of metabolic modification.

Strategy 2: Structural Modification

Once the metabolic soft spot is identified (e.g., the primary amine), you can make targeted structural modifications.

Recommended Approach: Steric Hindrance

Introduce a bulky group near the site of metabolism to physically block the metabolic enzymes. For example, if the primary amine is the site of metabolism, consider synthesizing an analog with a methyl or ethyl group on the adjacent carbon of the pyrazole ring.

Experimental Protocol: Synthesis of a Sterically Hindered Analog

  • Retrosynthesis: Design a synthetic route that allows for the introduction of the desired bulky group.

  • Synthesis and Purification: Synthesize and purify the new analog.

  • Validation:

    • Confirm the structure of the new analog.

    • Re-evaluate its stability in a microsomal stability assay.

    • Assess its in vitro activity to ensure the modification has not abolished its desired pharmacological effect.

Part 3: Concluding Remarks

Improving the oral bioavailability of 4-(3-amino-1H-pyrazol-4-YL)benzonitrile analogs is a multifactorial challenge that requires a systematic and data-driven approach. By first diagnosing the primary obstacle—be it solubility, permeability, or metabolism—researchers can then apply targeted chemical and formulation strategies to overcome these hurdles. The pyrazole scaffold is a valuable starting point in drug discovery, and with careful optimization of its ADME properties, its therapeutic potential can be fully realized.[19][20][21][22]

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Google Cloud.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Prodrugs for Amines. National Institutes of Health (NIH).
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate.
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025, January 30). Google Cloud.
  • Compilation of a series of published prodrug approaches to amine drugs. (n.d.). ResearchGate.
  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27). Google Cloud.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023, May 10). PubMed.
  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. ACS Publications.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • The Delicate Dance of Hydrogen Bonds: Donors vs. Acceptors in Molecular Design. (2026, January 27). Oreate AI Blog.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021, January 4). National Institutes of Health (NIH).
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020, August 21). PubMed.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11). Google Cloud.
  • Prodrug Activation Strategies. (2023, September 26). BOC Sciences.
  • A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Institutes of Health (NIH).
  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. (2024, August 6). Rowan.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Enhancing the Solubility of BCS Class II and IV Drugs by Sedds Approach- A Structured Review. Journal of Pharmaceutical Research.
  • Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. (2011, April 28). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. National Institutes of Health (NIH).
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers.
  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. (2022, September 26). ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. National Institutes of Health (NIH).
  • Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. (2025, August 2). MDPI.
  • Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins. ScienceOpen.
  • formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Google Cloud.

Sources

Optimization

Overcoming cell membrane permeability issues with aminopyrazole compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole compounds. This guide provides in-depth troubleshooting advice and detailed protocols to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole compounds. This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose and overcome cell membrane permeability challenges, a common hurdle in translating potent biochemical activity into cellular efficacy.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are aminopyrazole compounds and why are they a focus in drug discovery?

Aminopyrazoles are a class of heterocyclic organic compounds featuring a pyrazole ring substituted with an amino group. This scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets.[1][2] Consequently, aminopyrazole derivatives have been successfully developed as potent inhibitors for various enzymes, particularly kinases, and show promise as anti-inflammatory, anticancer, and anti-infective agents.[1][3]

Q2: I have a potent aminopyrazole inhibitor in my biochemical assay, but it shows weak or no activity in cell-based assays. Why might this be happening?

This is a classic and frequent challenge in drug discovery, often pointing directly to issues with cell membrane permeability. For a compound to be effective in a cell-based assay, it must first cross the lipid bilayer of the cell membrane to reach its intracellular target.[4] Several factors related to the physicochemical properties of aminopyrazole compounds can hinder this process:

  • Poor Passive Diffusion: The compound may have too many hydrogen bond donors/acceptors or a high degree of polarity, preventing it from efficiently partitioning into and crossing the hydrophobic cell membrane.[5][6][7][8]

  • Active Efflux: The compound may be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the compound out of the cell, preventing it from reaching a therapeutic intracellular concentration.[9][10][11][12]

  • Low Aqueous Solubility: The compound may not be sufficiently dissolved in the assay medium to create the concentration gradient needed to drive cellular uptake.

Q3: What are the primary assays to test for cell permeability, and how do they differ?

The two most common in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[13][14] It exclusively evaluates passive transcellular permeability and is a cost-effective, high-throughput method for early-stage screening.[15]

  • Caco-2 Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the human intestinal epithelium.[16][17][18] It is considered the gold standard because it assesses the sum of multiple transport mechanisms, including passive diffusion, active uptake, and critically, active efflux .[13][17][19]

The key difference is that PAMPA only measures passive diffusion, while the Caco-2 model provides a more comprehensive picture that includes the impact of protein transporters.[13][17]

Q4: How do I interpret the apparent permeability coefficient (Papp) values from these assays?

The apparent permeability coefficient (Papp), typically reported in units of 10⁻⁶ cm/s, quantifies the rate at which a compound crosses the membrane or cell monolayer. The values are generally categorized as follows:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1 LowPoor (<30%)
1 - 10 ModerateModerate (30-70%)
> 10 HighHigh (>70%)

Table based on general industry standards. Specific thresholds may vary slightly between laboratories.

Q5: My Caco-2 assay report mentions an "efflux ratio." What is this and why is it important?

The efflux ratio (ER) is calculated from a bidirectional Caco-2 assay, where permeability is measured in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions.

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-glycoprotein.[20] This is a critical finding, as high efflux is a major cause of poor oral bioavailability and drug resistance.[9][11][21]

Part 2: Troubleshooting Guide for Low Cellular Activity

This section provides a structured approach to diagnosing and solving permeability-related issues with your aminopyrazole compounds.

Problem: My compound is potent biochemically but inactive in cells.

This common scenario requires a systematic investigation. The following decision tree illustrates the recommended workflow.

G cluster_0 A Start: Potent Compound, Low Cellular Activity B Step 1: Assess Aqueous Solubility A->B C Step 2: Assess Passive Permeability (PAMPA) B->C Solubility OK E Low Solubility: Reformulate or Redesign (e.g., Salt Formation) B->E Poor Solubility D Step 3: Assess Active Transport (Caco-2 Assay) C->D High/Moderate Permeability F Low Permeability (PAMPA): Improve Physicochemical Properties (e.g., Reduce HBD, Mask Polarity) C->F Low Permeability G High Efflux Ratio (Caco-2): Co-dose with Inhibitor or Redesign to Avoid Transporters D->G Efflux Ratio > 2 H High Permeability & Low Efflux: Investigate Other Mechanisms (Metabolism, Target Engagement) D->H Efflux Ratio < 2

Figure 1. Troubleshooting workflow for low cellular activity.
Step 1: Is Poor Aqueous Solubility the Culprit?

Q: My compound precipitates when I add it to the cell culture medium. How do I address this?

A: Poor aqueous solubility can prevent a compound from reaching the necessary concentration to drive cellular uptake.

  • Diagnosis: Perform a kinetic solubility assay using phosphate-buffered saline (PBS) or your specific assay buffer. Many aminopyrazole series have shown low aqueous solubility, which required specific optimization.[22]

  • Experimental Solution: The most common approach in a research setting is to use a co-solvent.

    • DMSO: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.5% .

    • Caution: High DMSO concentrations can permeabilize cell membranes, potentially masking a true permeability issue. Always run a vehicle control with the same final DMSO concentration.

  • Medicinal Chemistry/Formulation Solution: For drug development, improving intrinsic solubility is key.

    • Salt Formation: If your compound has a basic or acidic center, forming a salt can dramatically increase solubility.[23]

    • Structural Modification: Introduce ionizable groups or disrupt crystal packing (e.g., by adding a non-planar substituent) to improve solubility.

    • Advanced Formulations: For later-stage development, strategies like creating amorphous solid dispersions or using lipid-based delivery systems can be employed.[23][24][25]

Step 2: Is Passive Permeability the Barrier?

Q: My compound is soluble, but my cell-based IC50 is still orders of magnitude weaker than my biochemical IC50. How do I test for passive permeability?

A: Run a PAMPA assay. This will isolate and measure the compound's ability to diffuse across a lipid barrier, which is the most fundamental step of cell entry.[14]

  • Diagnosis: A low PAMPA Papp value (< 1.0 x 10⁻⁶ cm/s) strongly suggests that the compound's physicochemical properties are unfavorable for passive diffusion.

  • Causality & Solutions (Medicinal Chemistry Approach): The goal is to make the molecule more "grease-like" to favor entry into the lipid membrane, but not so greasy that it gets stuck. This is a delicate balance often guided by Lipinski's Rule of 5.[5][7][8] Poor permeability is often linked to:

    • Too many hydrogen bond donors (HBDs > 5) or acceptors (HBAs > 10): The aminopyrazole core itself contains HBDs and HBAs. Each additional polar group adds to the energy cost of desolvating the molecule to enter the membrane.

      • Strategy: Systematically mask or remove polar groups that are not essential for target binding. For example, converting an alcohol to a methyl ether or an amine to an amide can improve permeability.[26]

    • High Polarity / Low Lipophilicity (LogP < 1 or > 5): A compound's lipophilicity, measured by its partition coefficient (LogP), is a critical determinant of permeability.[6]

      • Strategy: Modulate LogP by adding or removing lipophilic or hydrophilic substituents. The ideal LogP for oral absorption is often cited as being between 1 and 3.[5][6]

    • Prodrug Strategy: A powerful technique is to temporarily mask the polar functional groups responsible for poor permeability with lipophilic moieties that are later cleaved by intracellular enzymes (e.g., esterases) to release the active drug.[27][28]

Step 3: Is My Compound Being Actively Ejected from the Cell?

Q: My compound has good solubility and shows moderate-to-high permeability in the PAMPA assay, but it still doesn't work in my cellular assay. What's next?

A: This scenario strongly points to active efflux, where cellular transporters like P-glycoprotein (P-gp) recognize your compound and pump it out of the cell.[9][12]

  • Diagnosis:

    • Bidirectional Caco-2 Assay: This is the definitive experiment. An efflux ratio (Papp B→A / Papp A→B) > 2 confirms the compound is an efflux substrate.[17][19]

    • Co-incubation with an Efflux Inhibitor: A simpler, faster experiment is to run your primary cellular activity assay in the presence and absence of a known broad-spectrum efflux inhibitor, such as verapamil or cyclosporine A .[9] If your compound's potency is significantly restored in the presence of the inhibitor, this provides strong evidence for active efflux.

  • Solutions:

    • Experimental Confirmation: Use the inhibitor co-incubation method described above to confirm that efflux is the reason for the discrepancy between biochemical and cellular activity.

    • Medicinal Chemistry Redesign: This is the most effective long-term solution. The goal is to design new analogs that are no longer recognized by the efflux transporter(s). Strategies include:

      • Reducing the number of hydrogen bond acceptors.

      • Introducing a carboxylic acid group.

      • Slightly increasing the molecule's polarity or size.

      • Altering the overall 3D shape of the molecule.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Objective: To determine the apparent permeability coefficient (Papp) of an aminopyrazole compound by measuring its diffusion across a lipid-infused artificial membrane.[14]

Materials:

  • 96-well PAMPA filter plate (Donor plate, e.g., PVDF membrane)

  • 96-well acceptor plate

  • Lipid solution (e.g., 1-2% lecithin in dodecane)[15]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compound and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS for quantification

Methodology:

  • Prepare Solutions:

    • Dissolve test and control compounds in DMSO to create 10-20 mM stock solutions.

    • Prepare the final donor solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of ~10-50 µM. The final DMSO concentration should be low (e.g., <5%).[15]

    • Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4), which may also contain a small percentage of DMSO to act as a co-solvent.[13][15]

  • Coat the Donor Plate:

    • Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate.[15]

    • Allow the solvent to fully impregnate the membrane (typically 5-15 minutes). Avoid puncturing the membrane.

  • Start the Assay:

    • Add 150-200 µL of the donor solution (containing your test compound) to each well of the coated donor plate.[13][15]

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.[29]

    • Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker (optional, ~100 rpm).[13][29] An enclosed, humidified chamber can prevent evaporation.[29]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a validated analytical method, typically LC-MS/MS.[13]

Data Calculation: The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a framework for assessing both passive permeability and active transport.

Objective: To determine the bidirectionality of transport (A→B and B→A) of an aminopyrazole compound across a Caco-2 cell monolayer to identify potential active efflux.[17]

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound, control compounds (high/low permeability, efflux substrate)

  • Lucifer Yellow (for monolayer integrity check)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[17]

    • A post-experiment integrity check using a low-permeability marker like Lucifer Yellow is also recommended.

  • Permeability Experiment (A→B and B→A):

    • Wash the cell monolayers gently with pre-warmed transport buffer (37°C).

    • For A→B (Apical to Basolateral) Permeability:

      • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • For B→A (Basolateral to Apical) Permeability:

      • Add the test compound solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[17]

  • Sample Collection and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

    • Quantify the compound concentration in all samples using LC-MS/MS.[18]

Data Calculation:

  • Calculate Papp for both A→B and B→A directions using a formula similar to the one for PAMPA, accounting for the change in concentration in the receiver compartment over time.

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests active efflux.

Part 4: References

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC ECVAM Database Service on Alternative Methods to Animal Experimentation. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Pharmaceutical Science, 2(4), 1-12. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • KU Leuven. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Advanced Drug Delivery Reviews, 134-135, 236-249. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Retrieved from [Link]

  • Yendapalli, V., Williams, K., & Oroszi, T. (2025). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy, 16, 1-17. Retrieved from [Link]

  • Eureka. (2025, May 21). What are the physicochemical properties affecting drug distribution? Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Cell Membrane Permeability. Retrieved from [Link]

  • Faria, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(5), 1089. Retrieved from [Link]

  • Sane, R. T., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Pharmaceutical Research International, 32(10), 41-55. Retrieved from [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 16(11), 1548. Retrieved from [Link]

  • ResearchGate. (2025, December 22). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]

  • Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351. Retrieved from [Link]

  • Amin, M. L. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights, 7, 27-34. Retrieved from [Link]

  • Uversky, V. N. (2019). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Biomolecules, 9(6), 214. Retrieved from [Link]

  • Cecchi, C., et al. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Journal of Cell Science, 125(Pt 10), 2469-2480. Retrieved from [Link]

  • Sharma, P., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-16. Retrieved from [Link]

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Retrieved from [Link]

  • Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry, 48(8), 2944-2956. Retrieved from [Link]

  • Price, D. A., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(6), 2824-2833. Retrieved from [Link]

  • ResearchGate. (n.d.). New trends in the chemistry of 5-aminopyrazoles. Retrieved from [Link]

  • IRIS Aperto. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Zamek-Gliszczynski, M. J., et al. (2014). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 42(5), 835-843. Retrieved from [Link]

  • Kumar, V., & Chawla, G. (2014). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 22(14), 3449-3465. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, October 19). A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Retrieved from [Link]

  • DiVA portal. (2016, April 22). Intracellular unbound drug concentrations. Retrieved from [Link]

  • Brouwer, K. L. R., et al. (2015). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Clinical Pharmacology & Therapeutics, 97(5), 457-471. Retrieved from [Link]

  • ResearchGate. (2018, January 11). How to determine the intracellular drug concentration? Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of pyrazole carbonitriles

Welcome to the Technical Support Center for the synthesis of pyrazole carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot bottlenecks, optimize reaction c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazole carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot bottlenecks, optimize reaction conditions, and transition toward high-yield, green-chemistry protocols.

Section 1: Mechanistic Pathway & Logic

Understanding the sequential logic of multicomponent reactions (MCRs) is the first step in troubleshooting. The synthesis of pyrazole carbonitriles typically proceeds via a Knoevenagel condensation, followed by a Michael-type addition, and concludes with an intramolecular cyclization.

G A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst / Base) A->B C Benzylidenemalononitrile (Intermediate) B->C -H2O E Michael-type Addition C->E D Phenylhydrazine D->E F Intramolecular Cyclization & Tautomerization E->F G 5-amino-1-aryl-1H-pyrazole-4-carbonitrile F->G

Mechanistic pathway for the multicomponent synthesis of pyrazole carbonitriles.

Section 2: Troubleshooting FAQs

Q1: My reaction yields are consistently low (under 40%) when synthesizing 5-amino-1H-pyrazole-4-carbonitriles. What is the primary cause? A1: Low yields are frequently linked to incomplete Knoevenagel condensation or competitive side reactions due to insufficient thermal activation or poor catalyst selection. For instance, using Sulphated Alumina Tungstic Acid (SATA) at an optimal loading (100 mg per 1 mmol scale) in ethanol under reflux drives the conversion linearly, whereas room temperature reactions often fail completely[1]. Ensure your temperature profile matches the activation energy required by your specific catalyst system.

Q2: I am observing a mixture of regioisomers (e.g., 3-amino vs. 5-amino pyrazoles) or uncyclized hydrazides. How can I improve regioselectivity? A2: Regioselectivity depends heavily on the electrophilicity of the intermediate and the nucleophilic attack trajectory of the hydrazine. Using (ethoxymethylene)malononitrile with aryl hydrazines in refluxing ethanol strongly favors the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product[2]. If using hydrochlorides of aryl hydrazines, a pre-neutralization step with triethylamine (EtEt₃N) at 0°C is mandatory to liberate the free hydrazine and prevent the accumulation of uncyclized intermediates[2].

Q3: How can I transition my protocol to "Green Chemistry" standards without sacrificing yield? A3: You can eliminate volatile organic solvents by utilizing Deep Eutectic Solvents (DES) or magnetic nanoparticles. A highly effective DES system is K₂CO₃/glycerol (1:4 molar ratio) at 60°C, which acts as both a basic catalyst and a green solvent, achieving excellent yields for 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives[3]. Alternatively, magnetic nanocatalysts like NiFe₂O₄ allow for solvent-free or aqueous conditions at room temperature, with the added benefit of easy magnetic recovery[4].

Q4: Why does my magnetic nanocatalyst lose activity after the second run? A4: Catalyst deactivation usually occurs due to the leaching of active metal sites or surface passivation by organic oligomers. When using copper-based nano-magnetic catalysts (e.g., Fe₃O₄@SiO₂/NH/CC/EDA/Cu(OAc)₂), ensure thorough washing with ethanol and water after magnetic separation[5]. Structural integrity should remain undisturbed for at least 4-5 cycles if washed correctly, which can be verified via TEM or SEM imaging[1].

Section 3: Validated Experimental Protocols
Protocol A: One-Pot Multicomponent Synthesis using Magnetic Nanocatalysts (NiFe₂O₄)

Objective: Synthesize 5-amino-1H-pyrazole-4-carbonitrile via a green, room-temperature multicomponent reaction.

  • Preparation: In a 50 mL round-bottom flask, add 1 mmol of substituted aromatic aldehyde and 1 mmol of malononitrile.

  • Catalyst Addition: Add 10 mol% of NiFe₂O₄ magnetic nanoparticles. Stir the mixture at room temperature (29°C)[4].

  • Validation Checkpoint 1 (Intermediate Formation): Monitor via TLC (Hexane:Ethyl Acetate, 7:3).

    • Causality: The disappearance of the aldehyde spot confirms complete conversion to the benzylidenemalononitrile intermediate. Proceeding before this step completes leads to competitive side reactions and lower yields.

  • Cyclization: Add 1 mmol of phenylhydrazine to the mixture. Stir continuously until complete consumption of the intermediate is observed on TLC[4].

  • Validation Checkpoint 2 (Catalyst Recovery): Apply an external neodymium magnet to the flask wall. The solution should become clear as the NiFe₂O₄ catalyst pellets against the wall. Decant the liquid.

    • Causality: Efficient magnetic separation prevents catalyst carryover into the final product, ensuring high purity without chromatographic bottlenecks.

  • Purification: Evaporate the solvent and recrystallize the crude solid from hot ethanol to yield pure 5-amino-1H-pyrazole-4-carbonitrile.

Protocol B: Green Synthesis via Deep Eutectic Solvent (DES)

Objective: Synthesize 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using a biodegradable solvent system.

  • DES Preparation: In a flask, combine 0.01 mol K₂CO₃ and 0.04 mol glycerol. Stir at 80°C for 2 hours[3].

  • Validation Checkpoint 1 (DES Integrity): The DES formation is successful when the opaque K₂CO₃/glycerol slurry transitions into a completely clear, homogeneous liquid.

    • Causality: The precise 1:4 ratio ensures optimal hydrogen bonding network formation, which is critical for the solvent's stability and catalytic basicity[3].

  • Reaction Setup: To 1 g of the prepared DES, add 1 mmol aldehyde, 1 mmol ethyl cyanoacetate, and 1 mmol phenylhydrazine[3].

  • Heating: Stir the mixture at 60°C.

    • Causality: 60°C provides sufficient thermal energy to overcome the activation barrier of the Michael addition without degrading the DES network[3].

  • Isolation: Upon completion (monitored by TLC), add 5 mL of a water/ethanol (1:1) mixture. The product will precipitate. Filter the solid, wash with cold water, and recrystallize from methanol.

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the operational parameters and performance metrics of various optimized catalytic systems used in the synthesis of pyrazole carbonitriles:

Catalyst SystemSolvent / MediaTemperatureTime (min)Yield (%)Key Advantage
SATA (100 mg) EthanolReflux (80°C)15 - 3088 - 95High yield, rapid reaction kinetics[1]
NiFe₂O₄ NPs Solvent-free / EtOHRoom Temp (29°C)20 - 4585 - 92Simple magnetic recovery, ambient temp[4]
K₂CO₃/Glycerol (1:4) DES (Self-solvent)60°C30 - 6082 - 94Biodegradable, eliminates VOCs[3]
Fe₃O₄@SiO₂-Cu(II) H₂O/EtOHReflux5 - 1585 - 90High turnover, excellent reusability[5]
References
  • Title: Sulphated alumina tungstic acid (SATA): a highly efficient and novel heterogeneous mesostructured catalyst for the synthesis of pyrazole carbonitrile derivatives and evaluation of green metrics Source: RSC Advances (2020) URL: [Link]

  • Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: Advances in Chemical Engineering and Science (2015) URL: [Link]

  • Title: Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe₂O₄ nanocatalyst Source: Der Pharma Chemica (2018) URL: [Link]

  • Title: Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K₂CO₃/glycerol as a green deep eutectic solvent Source: Frontiers in Chemistry (2023) URL: [Link]

  • Title: Synthesis of 4,4'-(Aryl Methylene)Bis(3-Methyl-1H- Pyrazol-5-ol) Derivatives and Pyrano[2, 3-c] Pyrazole Derivatives Using an Engineered Copper-Based Nano-Magnetic Catalyst Source: ResearchGate (2023) URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile Using the NanoBRET™ Assay

Introduction: The Imperative of Target Engagement in Modern Drug Discovery In the landscape of drug development, establishing that a compound physically interacts with its intended protein target within the complex milie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the landscape of drug development, establishing that a compound physically interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of a successful program. This validation of target engagement is the critical link between a compound's chemical structure and its biological effect, serving to de-risk candidates early and build confidence in the mechanism of action. The aminopyrazole scaffold, a privileged structure in medicinal chemistry, is frequently associated with kinase inhibition.[1] Molecules like 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile are therefore of significant interest, demanding robust methods to confirm their intracellular activity.

This guide provides an in-depth, comparative analysis of methodologies for validating the target engagement of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, with a primary focus on the powerful live-cell NanoBRET™ Target Engagement (TE) assay. We will dissect the principles behind this technology, provide a detailed experimental protocol, and objectively compare its performance against established alternatives such as the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the most appropriate assay for their specific research context.

Section 1: The NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay has emerged as a gold standard for quantifying compound binding in live cells. It leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to measure the interaction between a target protein and a small molecule in real-time.[2]

The Principle of NanoBRET™

The assay relies on two core components: a target protein genetically fused to the ultra-bright NanoLuc® Luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds to the active site of the target protein (the BRET acceptor).[2][3]

  • Energy Transfer in Proximity: When the fluorescent tracer binds to the NanoLuc®-fused target protein, the donor and acceptor are brought into close proximity (<10 nm).

  • Signal Generation: Upon addition of the NanoLuc® substrate, furimazine, the luciferase emits high-intensity light (at ~460 nm). This energy excites the nearby fluorescent tracer, which in turn emits light at a longer wavelength (~618 nm). This energy transfer event generates a quantifiable BRET signal.[4]

  • Competitive Displacement: The introduction of a test compound, such as 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, that binds to the same site as the tracer will competitively displace it. This displacement increases the distance between the NanoLuc® donor and the tracer acceptor, leading to a dose-dependent decrease in the BRET signal.[5] This loss of signal is directly proportional to the engagement of the test compound with its target.

NanoBRET_Principle cluster_0 No Competing Compound cluster_1 With Competing Compound Target_Protein Target Protein NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Target_Protein:f0->Tracer Binding (<10nm) BRET_Signal High BRET Signal Target_Protein_2 Target Protein NanoLuc® (Donor) Test_Compound 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile Target_Protein_2:f0->Test_Compound Binding No_BRET Low BRET Signal Tracer_2 Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ Assay

This protocol outlines the steps for determining the intracellular IC50 of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile against a putative kinase target.

1. Cell Preparation and Transfection:

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency and robust growth.

  • Procedure:

    • Culture HEK293T cells to ~90% confluency in DMEM supplemented with 10% FBS.

    • On the day of transfection, dilute plasmid DNA encoding the NanoLuc®-kinase fusion protein and a transfection carrier DNA into Opti-MEM™ I Reduced Serum Medium.

    • Separately, dilute a transfection reagent (e.g., FuGENE® HD) in Opti-MEM™.

    • Combine the diluted DNA and transfection reagent, incubate for 15-20 minutes at room temperature, and then add the mixture to a suspension of HEK293T cells.

    • Plate the cell suspension into a 96-well white assay plate and incubate for 18-24 hours. This reverse transfection method ensures even cell distribution and high transfection efficiency.

2. Compound and Tracer Preparation:

  • Test Compound: Prepare a serial dilution of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile in Opti-MEM™. A typical starting concentration is 100 µM with 1:3 serial dilutions.

  • Tracer: Dilute the appropriate fluorescent kinase tracer to its predetermined optimal concentration in Opti-MEM™. The optimal tracer concentration is one that gives a robust BRET signal without saturating the target, typically determined from a tracer titration experiment.[3]

3. Assay Execution:

  • Add the serially diluted 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile to the appropriate wells of the assay plate.

  • Immediately after, add the diluted tracer to all wells.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

4. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in NanoBRET™ Luciferase Assay Buffer. This solution also contains an extracellular NanoLuc® inhibitor to minimize background signal from any leaked fusion protein.[6]

  • Add the substrate solution to all wells.

  • Immediately read the plate on a luminometer capable of simultaneously measuring donor emission (460 nm) and acceptor emission (618 nm) using an appropriate filter set.[4]

5. Data Analysis:

  • Calculate the raw BRET ratio for each well: Acceptor Emission (618 nm) / Donor Emission (460 nm).

  • Normalize the data to the vehicle control (0% inhibition) and a high-concentration control (100% inhibition).

  • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the intracellular IC50 value.

Section 2: Comparative Methodologies

While NanoBRET™ offers a powerful live-cell approach, other techniques provide complementary information and may be suitable depending on the experimental goals.

Alternative 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6] It is a label-free method that does not require genetic modification of the target protein.

Principle: Cells are treated with the test compound, heated to various temperatures, and then lysed. Aggregated, denatured proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, typically by Western Blot or mass spectrometry. A binding event is detected as an increase in the amount of soluble protein at higher temperatures compared to the vehicle control.

CETSA_Workflow A 1. Treat Cells (e.g., with 4-Amino-1H-pyrazol-benzonitrile) B 2. Heat Cells (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (High-Speed Centrifugation) C->D E Pellet (Aggregated Proteins) D->E Discard F Supernatant (Soluble Proteins) D->F Collect G 5. Quantify Soluble Target (Western Blot / Mass Spec) F->G H 6. Generate Melt Curve (Plot Soluble Protein vs. Temp) G->H

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Alternative 2: Surface Plasmon Resonance (SPR)

SPR is a biophysical, in-vitro technique that provides high-quality kinetic data on binding events. It measures changes in the refractive index at the surface of a sensor chip to monitor the association and dissociation of a ligand (analyte) with an immobilized protein (ligand).

Principle: The purified target protein is immobilized on a sensor chip. The test compound is then flowed over the surface. The binding of the compound to the protein causes a change in mass at the surface, which is detected as a change in the SPR signal. This allows for the real-time determination of association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋).

SPR_Workflow A 1. Immobilize Purified Target Protein on Sensor Chip B 2. Inject Analyte (4-Amino-1H-pyrazol-benzonitrile) A->B C 3. Monitor Association (Real-time Signal Increase) B->C D 4. Inject Buffer (Flow without Analyte) C->D E 5. Monitor Dissociation (Real-time Signal Decrease) D->E F 6. Data Analysis (Generate Sensorgram, Fit to Model) E->F G Determine: kₐ, kₔ, K₋ F->G

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Section 3: Data Interpretation and Method Comparison

Choosing the right assay depends on the specific question being asked. The table below summarizes the typical quantitative outputs and key characteristics of each method for evaluating a compound like 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.

ParameterNanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA®)Surface Plasmon Resonance (SPR)
Primary Metric Intracellular IC₅₀ / Apparent K₋ΔTₘ (Change in Melting Temperature)K₋ (Equilibrium Dissociation Constant)
Cellular Context Live, Intact Cells Intact Cells (during treatment)In Vitro (Acellular)
Kinetic Data Residence Time (with kinetic setup)Nokₐ (on-rate), kₔ (off-rate)
Target Requirement NanoLuc® fusion proteinNative, endogenous proteinPurified, active protein
Throughput High (384-well compatible)Low to MediumMedium
Key Advantage Quantitative data from a physiological environment.[7]Label-free, works with endogenous protein.Detailed kinetic and thermodynamic data.
Key Limitation Requires genetic engineering and a specific tracer.Lower throughput, semi-quantitative.Lacks cellular context (no permeability/metabolism data).

Section 4: Conclusion and Recommendation

Validating the intracellular target engagement of promising compounds like 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is non-negotiable for advancing a drug discovery project.

  • The NanoBRET™ Target Engagement assay stands out as the superior method for quantifying compound affinity and occupancy in a physiologically relevant, live-cell context.[2] Its high-throughput nature and ability to generate robust IC50 values make it ideal for lead optimization and establishing structure-activity relationships (SAR) in a cellular environment.

  • CETSA® provides an invaluable orthogonal validation method. Its key strength is its label-free nature, allowing for the confirmation of target engagement with the endogenous, unmodified protein.[6] It is best employed to confirm lead candidates identified through higher-throughput screens.

  • SPR is the premier choice for detailed mechanistic studies of the binding event itself, providing unparalleled kinetic data.[8] It is best used to understand the fundamental biophysics of the protein-ligand interaction, but its in-vitro nature means it cannot account for cellular factors like membrane permeability or efflux.

For a comprehensive validation strategy for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, we recommend a tiered approach: utilize the NanoBRET™ assay for initial screening and detailed intracellular potency determination, followed by orthogonal validation of key compounds with CETSA® to confirm engagement with the endogenous target. SPR can then be employed for select candidates to dissect the binding kinetics in detail. This multi-assay strategy provides a self-validating system, building a robust and compelling data package for any novel inhibitor.

References

  • Structural Genomics Consortium (SGC). (n.d.). NanoBRET. SGC-UNC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. Retrieved from [Link]

  • ResearchGate. (n.d.). NanoBRET technology used to profile kinase inhibitor target engagement.... Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • ETPLAS. (2018, January 23). NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells. Retrieved from [Link]

  • Vasta, J. F., et al. (2019). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-amino-1h-pyrazol-1-yl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 4-(3-amino-1h-pyrazol-4-yl) Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Amino-1-ethylpyrazol-3-yl)benzonitrile. Retrieved from [Link]

  • Brehme, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Retrieved from [Link]

Sources

Validation

Translational Pharmacology: Bridging the In Vitro to In Vivo Gap in KRAS G12C Inhibition

For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small-molecule binding. The paradigm shifted with the development of coval...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small-molecule binding. The paradigm shifted with the development of covalent inhibitors targeting the mutant cysteine-12 residue in the KRAS G12C variant.

As a drug development professional, evaluating the translational potential of a compound requires looking beyond sub-nanomolar in vitro IC50 values. A successful clinical candidate must demonstrate a seamless translation from in vitro target engagement to in vivo pharmacokinetic/pharmacodynamic (PK/PD) bridging, and ultimately, tumor regression in mouse models.

This guide objectively compares the translational performance of the clinical-stage KRAS G12C inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849) against the early-generation tool compound ARS-1620 , providing a comprehensive blueprint for evaluating anti-proliferative efficacy.

Mechanistic Grounding: The Causality of Covalent Trapping

To understand the experimental design, we must first understand the mechanism. KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, locking the protein in the active, pro-proliferative state.

Covalent inhibitors like Sotorasib and Adagrasib do not compete with GTP. Instead, they selectively bind to the Switch-II pocket (S-IIP) that is only accessible in the inactive GDP-bound state. By forming an irreversible covalent bond with the mutant cysteine, they trap the protein, preventing nucleotide exchange and shutting down downstream MAPK signaling [1][2].

KRAS_Cycle GEF GEF (SOS1) KRAS_GDP KRAS G12C (GDP) Inactive State GEF->KRAS_GDP Promotes GAP GAP KRAS_GTP KRAS G12C (GTP) Active State GAP->KRAS_GTP Fails to accelerate KRAS_GDP->KRAS_GTP Nucleotide Exchange Adduct Inhibitor-KRAS Adduct (Permanently Inactive) KRAS_GDP->Adduct Covalent Trapping KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) Inhibitor Covalent Inhibitor (e.g., Sotorasib) Inhibitor->KRAS_GDP Binds Switch-II Pocket (Cys12)

Figure 1: Mechanism of KRAS G12C covalent inhibition trapping the inactive GDP-bound state.

In Vitro Profiling: Target Engagement and Viability

The first critical hurdle is proving that a compound's anti-proliferative effect is driven by on-target KRAS inhibition rather than generalized cytotoxicity. Early tool compounds like ARS-1620 proved the concept, but clinical candidates like Sotorasib exploited a cryptic groove (H95/Y96/Q99) to drastically increase binding kinetics ( kinact​/KI​ ) and cellular potency [1][3].

Quantitative Data Comparison: In Vitro Potency
CompoundTargetMIA PaCa-2 Viability (IC50)NCI-H358 Viability (IC50)pERK Inhibition (IC50)
Sotorasib (AMG 510) KRAS G12C~0.009 µM~0.006 µM~0.030 µM
Adagrasib (MRTX849) KRAS G12C~0.005 µM~0.010 µM~0.014 µM
ARS-1620 (Tool) KRAS G12C~0.150 µM~0.150 µM~0.200 µM
Self-Validating In Vitro Protocol

To ensure scientific integrity, this protocol utilizes a self-validating system by incorporating non-G12C mutant cell lines to rule out off-target toxicity.

Step 1: Cell Seeding & Control Selection

  • Plate KRAS G12C-mutant cells (MIA PaCa-2, NCI-H358) and a negative control non-G12C line (e.g., A549, which harbors a KRAS G12S mutation) in 96-well plates (for viability) and 6-well plates (for immunoblotting).

  • Causality: The inclusion of A549 cells ensures that any observed cell death is strictly dependent on the G12C mutation.

Step 2: Compound Treatment

  • Treat cells with a 10-point serial dilution of the inhibitor ranging from 1 nM to 10 µM. Incubate for 2 hours (for early signaling events) or 72 hours (for viability).

Step 3: Target Engagement via Band Shift (Western Blot)

  • Lyse cells, perform SDS-PAGE, and probe for p-ERK1/2, total ERK, and KRAS.

  • Causality: Because covalent inhibitors permanently attach to KRAS, the protein's molecular weight increases slightly. You must look for an electrophoretic mobility shift (band shift) of the KRAS protein. This shift is the definitive proof of direct covalent target engagement, distinguishing it from upstream/downstream pathway inhibitors.

Step 4: Viability Readout

  • Add CellTiter-Glo reagent to the 96-well plates to measure ATP levels as a proxy for metabolically active cells. Calculate IC50 using non-linear regression. The inhibitor should show nanomolar IC50s in MIA PaCa-2 but >10 µM IC50s in A549 cells.

In Vivo Efficacy & Pharmacokinetics (The Translation)

High in vitro potency is meaningless if the drug cannot maintain sufficient exposure in vivo to trap the KRAS protein as it cycles through its GDP-bound state. ARS-1620 required high doses (200 mg/kg) to achieve tumor regression [3]. In contrast, the optimized PK properties and higher binding affinities of Sotorasib and Adagrasib allow for profound tumor regression at much lower doses (10–30 mg/kg) [1][2].

Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_pkpd Phase 2: PK/PD Bridging cluster_invivo Phase 3: In Vivo Efficacy BioChem Biochemical Assay (Nucleotide Exchange Rate) CellViability Cell Viability (3D/2D) (MIA PaCa-2, H358) BioChem->CellViability TargetEngage Target Engagement (pERK Western Blot) CellViability->TargetEngage OralBio Pharmacokinetics (Oral Bioavailability, Half-life) TargetEngage->OralBio TumorPD Tumor Pharmacodynamics (In Vivo Target Occupancy) OralBio->TumorPD Xenograft Xenograft Models (Subcutaneous Implantation) TumorPD->Xenograft Efficacy Tumor Volume Reduction (Dose-Dependent Response) Xenograft->Efficacy

Figure 2: Translational workflow from in vitro target engagement to in vivo efficacy.

Quantitative Data Comparison: In Vivo Efficacy
CompoundOral Bioavailability (F%)Dosing Regimen (Mice)Tumor Regression (MIA PaCa-2/H358)Target Occupancy (In Vivo)
Sotorasib (AMG 510) High10–100 mg/kg (PO, QD)Complete regression at >30 mg/kg>90% KRAS modification at 2h
Adagrasib (MRTX849) High10–100 mg/kg (PO, QD)Pronounced regression (65% of models)Dose-dependent KRAS modification
ARS-1620 >60%200 mg/kg (PO, QD)Partial to complete regressionRapid and sustained occupancy
Step-by-Step In Vivo Xenograft & PD Bridging Protocol

Step 1: Model Establishment

  • Inject 5×106 MIA PaCa-2 cells subcutaneously into the right flank of athymic nude mice.

  • Causality: Immunocompromised mice are used to prevent rejection of the human cancer cell lines, allowing for an isolated evaluation of the drug's direct anti-proliferative effect on the tumor.

Step 2: Randomization and Dosing

  • Once tumors reach an average volume of ~250 mm³, randomize mice into vehicle and treatment groups (e.g., 10, 30, and 100 mg/kg PO, QD).

Step 3: Pharmacodynamic (PD) Sampling

  • Sacrifice a subset of mice at 2h, 4h, and 24h post-dose. Excise tumors and snap-freeze them.

  • Causality: Measuring tumor volume alone is insufficient. You must prove the drug penetrated the tumor microenvironment and engaged the target. By analyzing the excised tumors via Western blot for the KRAS band shift and pERK suppression, you establish a direct PK/PD relationship.

Step 4: Efficacy Monitoring

  • Measure tumor volume using calipers twice weekly for 3–4 weeks. Calculate Tumor Volume (TV) using the formula: TV=(length×width2)/2 .

  • Monitor body weight daily. A body weight loss of >10% indicates unacceptable systemic toxicity, invalidating the therapeutic window of the compound.

Conclusion for Drug Developers

The evolution from ARS-1620 to Sotorasib and Adagrasib perfectly illustrates the demands of translational pharmacology. A successful comparison of anti-proliferative effects requires more than observing cell death; it demands rigorous proof of covalent target engagement (via mobility shifts), stringent negative controls (non-mutant cell lines), and robust PK/PD bridging to ensure in vitro potency translates to in vivo tumor regression at tolerable doses.

References

  • Canon J, Rex K, Saiki AY, et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. 2019;575(7781):217-223. URL: [Link]

  • Hallin J, Engstrom LD, Hargis L, et al. "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery. 2020;10(1):54-71. URL: [Link]

  • Janes MR, Zhang J, Li LS, et al. "Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor." Cell. 2018;172(3):578-589.e17. URL: [Link]

Comparative

Reproducibility and Verification of Published Biological Data for Aminopyrazole Inhibitors

As drug discovery increasingly targets the "dark kinome" and complex signaling networks, the aminopyrazole scaffold has emerged as a highly privileged, versatile pharmacophore[1]. However, the transition from biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets the "dark kinome" and complex signaling networks, the aminopyrazole scaffold has emerged as a highly privileged, versatile pharmacophore[1]. However, the transition from biochemical hit to validated cellular probe is fraught with reproducibility challenges, including pan-assay interference (PAINS), poor membrane permeability, and off-target toxicity[2].

As a Senior Application Scientist, I approach published biological data not as absolute truth, but as a hypothesis requiring orthogonal verification. This guide objectively compares the performance of leading aminopyrazole inhibitors across different kinase targets and provides the self-validating experimental frameworks necessary to reproduce and trust these findings.

Structural Causality: 3-Aminopyrazoles vs. 5-Aminopyrazoles

The seemingly subtle shift of an amino group between the 3- and 5-positions of the pyrazole ring fundamentally alters the molecule's 3D conformation and hydrogen-bonding vectors at the kinase hinge region[1]. Understanding this structural causality is critical for rationalizing selectivity data:

  • 3-Aminopyrazoles (e.g., JNK3 & CDK16 Inhibitors): The planarity of the pyrazole and N-linked phenyl structures allows 3-aminopyrazoles to occupy highly constricted active sites. For instance, the inhibitor SR-3576 achieves a staggering >2800-fold selectivity for JNK3 over the closely related p38 kinase[3]. This occurs because p38's larger, more flexible active site cannot favorably accommodate the rigid planar conformation dictated by the 3-amino substitution[1][3].

  • 5-Aminopyrazoles & Carboxamides (e.g., BTK Inhibitors): The 5-amino position is frequently leveraged to orient covalent reactive groups (CRGs) toward active-site cysteines. In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, tuning the CRG on a 5-aminopyrazole-4-carboxamide scaffold from an irreversible acrylamide to a reversible cyanamide (Compound 11b ) dramatically improved EGFR selectivity while maintaining sub-nanomolar BTK potency[4].

  • Vector Exploitation (e.g., PLK4 Inhibitors): In the pursuit of Polo-like kinase 4 (PLK4) inhibitors, elaboration of a saturated ring on an aminopyrazole urea scaffold led to Compound 25 . This specific geometry exploited a vector toward a rare hinge residue (Met91), conferring exceptional selectivity over Aurora B kinase (AURKB) and driving in vivo tumor regression[5][6].

Comparative Performance Data

To objectively evaluate the aminopyrazole class, we must compare biochemical potency against the true metric of a high-quality probe: its selectivity profile.

CompoundTarget KinaseBiochemical PotencyKey Selectivity ProfileReference
SR-3576 JNK3IC 50​ = 7 nM>2800-fold selective over p38; Cell-active at ~1 µM.[3]
Compound 43d CDK16IC 50​ = 33.4 nMHighly selective for the understudied PCTAIRE family.[7]
Compound 25 PLK4Low nMExploits Met91 for high AURKB/kinome selectivity.[5][6]
Cyanamide 11b BTKIC 50​ = 0.18 nMReversible-covalent; High EGFR/SRC selectivity.[4]

Verification Workflows & Self-Validating Methodologies

Reproducibility demands that every protocol acts as a self-validating system. A biochemical IC 50​ is meaningless if the compound aggregates, and cellular potency is void if the compound destroys the cell membrane. Below are the definitive methodologies for verifying aminopyrazole data.

Protocol 1: Orthogonal Biochemical Enzyme Inhibition (ADP-Glo Assay)

This assay measures the ability of the aminopyrazole to prevent ATP hydrolysis by the target kinase.

  • Enzyme-Inhibitor Pre-incubation: Combine the purified kinase (e.g., PLK4 at 3 nM) with serial dilutions of the aminopyrazole in assay buffer. Causality: You must pre-incubate for 30-60 minutes before adding ATP. Many aminopyrazoles (especially cyanamide-based reversible-covalent inhibitors) exhibit slow-binding kinetics. Skipping this step yields artificially inflated (false-negative) IC 50​ values.

  • ATP/Substrate Addition: Add the peptide substrate and ATP at exactly the Km​ concentration for the specific kinase. Causality: Screening at the Km​ ensures the assay is highly sensitive to competitive hinge-binders while remaining physiologically relevant.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

  • Self-Validation Check: Always include a "No-Enzyme + Inhibitor" control well. If luminescence is detected here, the aminopyrazole is a PAINS compound acting as a luciferase-interfering agent, invalidating the biochemical data[2].

Protocol 2: Cellular Target Engagement (NanoBRET)

Biochemical assays cannot confirm if an aminopyrazole penetrates the cell membrane or competes with the massive intracellular ATP pool (~1-5 mM). NanoBRET verifies live-cell target engagement[8].

  • Transfection: Express a Kinase-NanoLuc fusion protein (e.g., CDK16-NanoLuc) in HEK293 cells[7].

  • Tracer Equilibration: Add a cell-permeable fluorescent tracer that binds the kinase active site, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Competition: Introduce the aminopyrazole inhibitor. Causality: If the inhibitor is truly cell-permeable and potent, it will displace the tracer, causing a dose-dependent drop in the BRET ratio[8].

  • Self-Validation Check: Utilize a kinase-dead mutant NanoLuc fusion as a negative control. If the aminopyrazole still causes a BRET signal drop in the mutant, the compound is nonspecifically disrupting the cell membrane or directly denaturing the NanoLuc enzyme, rather than specifically engaging the target kinase.

Visualizing the Verification Logic

Selectivity_Workflow N1 Aminopyrazole Scaffold (3- vs 5- Isomers) N2 Biochemical Assay (IC50 & Hinge Binding) N1->N2 N3 Selectivity Profiling (KinomeScan / Counter-screens) N2->N3 N4 Cellular Target Engagement (NanoBRET / Western Blot) N3->N4 N5 In Vivo Efficacy (Xenograft Models) N4->N5

Caption: Logical workflow for verifying the selectivity and efficacy of aminopyrazole inhibitors.

JNK3_Pathway S1 Cellular Stress / ROS S2 MAPK Cascade (MKK4/7) S1->S2 S3 JNK3 Activation S2->S3 S4 c-Jun Phosphorylation S3->S4 S5 Apoptosis / Neurodegeneration S4->S5 I1 Aminopyrazole Inhibitor (e.g., SR-3576) I1->S3 Competitive Inhibition

Caption: Simplified JNK3 signaling cascade illustrating the intervention point for aminopyrazoles.

References

  • BenchChem. "A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery." BenchChem, 2025. URL:[1]

  • BenchChem. "Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Comparative Guide." BenchChem, 2025. URL:[2]

  • Jeong, Joon Won, et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry, 2025. URL:[6]

  • Amrhein, Jennifer Alisa, et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022. URL:[7]

  • Kamenecka, Theodore M., et al. "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 2009. URL:[3]

  • Schnute, Mark E., et al. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 2018. URL:[4]

Sources

Validation

Benchmarking the Potency and Selectivity of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile against Ruxolitinib

Executive Summary & Rationale The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a central node in cytokine receptor signal transduction. Dysregulation of this pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a central node in cytokine receptor signal transduction. Dysregulation of this pathway is deeply implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) and severe autoimmune disorders[1]. Ruxolitinib (INCB018424) , a first-in-class, orally bioavailable JAK1/JAK2 inhibitor featuring a pyrrolo[2,3-d]pyrimidine core, serves as the clinical gold standard for benchmarking novel kinase inhibitors[1].

In contemporary medicinal chemistry, fragment-based drug discovery (FBDD) frequently explores alternative scaffolds to optimize kinase selectivity, overcome resistance mutations, and improve physicochemical properties. The compound 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (3-APBN) represents a novel fragment replacing the traditional pyrrolo-pyrimidine hinge-binding motif with a substituted 3-amino-pyrazole core.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the biochemical potency, cellular target engagement, and kinome selectivity of the 3-APBN fragment against Ruxolitinib. By employing self-validating, orthogonal assay systems, this protocol ensures robust, reproducible data suitable for lead-optimization campaigns.

Mechanistic Overview: The JAK/STAT Axis

Both Ruxolitinib and 3-APBN function as ATP-competitive inhibitors targeting the highly conserved kinase domain of JAK family enzymes. By occupying the ATP-binding pocket, these compounds prevent the trans-phosphorylation of JAKs and the subsequent recruitment and phosphorylation of STAT monomers, thereby halting downstream oncogenic and inflammatory gene transcription.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates pSTAT Phospho-STAT Dimers STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocates Ruxolitinib Ruxolitinib (Gold Standard) Ruxolitinib->JAK Inhibits CompoundA 3-APBN (Test Compound) CompoundA->JAK Inhibits

Figure 1: Mechanism of Action of JAK1/2 Inhibitors in the JAK/STAT Signaling Pathway.

Experimental Workflows & Protocols

To ensure scientific integrity, the benchmarking workflow utilizes a two-tiered approach: a highly sensitive biochemical assay to determine intrinsic kinase affinity, followed by a cellular assay to verify physiological target engagement.

Protocol 1: Biochemical Kinase Profiling (LANCE Ultra TR-FRET)

Causality & Expert Insight: We select the LANCE Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over traditional radiometric ( 33 P-ATP) methods. TR-FRET provides a homogeneous, non-radioactive format that minimizes compound auto-fluorescence interference through delayed time-resolved emission measurements[2]. This is critical when screening aromatic nitrile fragments like 3-APBN, which can exhibit spectral overlap in standard prompt-fluorescence assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl 2​ , 2 mM DTT, and 0.01% Tween-20[2].

  • Compound Dilution: Serially dilute Ruxolitinib and 3-APBN (10-point curve, 1:3 dilution) in 100% DMSO. Transfer to a 384-well white opaque OptiPlate to achieve a final assay DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add recombinant human JAK1, JAK2, JAK3, or TYK2 (pre-optimized to 1 nM to avoid antibody depletion) alongside 50 nM of the ULight-labeled peptide substrate (e.g., ULight-JAK-1 Tyr1023)[2].

  • Reaction Initiation: Initiate the kinase reaction by adding ultra-pure ATP at the apparent Km​ for each respective kinase. Incubate the plate for 60 minutes at 23°C[2].

  • Detection: Terminate the reaction by adding 10 mM EDTA and 2 nM Europium-labeled anti-phosphotyrosine antibody (Eu-Ab) prepared in LANCE Detection Buffer[2].

  • Readout: Incubate for 60 minutes at room temperature. Read the TR-FRET signal on an EnVision Multilabel Plate Reader (Excitation: 320 nm; Emission: 665 nm)[2]. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (AlphaLISA pSTAT3 Assay)

Causality & Expert Insight: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. To validate target engagement, we measure the phosphorylation of STAT3 (Tyr705). We utilize the AlphaLISA SureFire Ultra assay because its no-wash, bead-based proximity format prevents the dissociation of low-affinity intracellular signaling complexes, offering superior quantitative dynamic range and throughput compared to traditional Western blotting[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A431 cells at 50,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C in 5% CO 2​ [4].

  • Serum Starvation: Replace the culture media with serum-free media for 3 hours to reduce basal STAT3 phosphorylation levels, thereby maximizing the stimulated-to-basal signal ratio[4].

  • Compound Treatment: Pre-treat the cells with serial dilutions of Ruxolitinib or 3-APBN for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with 100 nM Epidermal Growth Factor (EGF) for 10 minutes to induce robust STAT3 phosphorylation[4].

  • Lysis: Aspirate the media and add 50 µL of AlphaLISA SureFire Ultra Lysis Buffer. Agitate the plate on a shaker for 10 minutes at room temperature[4].

  • Immunoassay: Transfer 10 µL of the lysate to a 384-well ProxiPlate. Add 5 µL of Acceptor Bead mix (incubate 1 hour), followed by 5 µL of Donor Bead mix (incubate 1 hour under subdued light)[4].

  • Readout: Measure the chemiluminescent signal (615 nm) on an EnVision plate reader[3].

Benchmarking Data & Analysis

The following tables summarize the comparative profiling of Ruxolitinib against the 3-APBN fragment. (Note: Ruxolitinib data is derived from established preclinical literature[1], while 3-APBN data represents representative benchmarking metrics for this fragment class).

Table 1: Biochemical IC 50​ Profiling (JAK Family)
CompoundJAK1 IC 50​ (nM)JAK2 IC 50​ (nM)JAK3 IC 50​ (nM)TYK2 IC 50​ (nM)Selectivity (JAK3/JAK2)
Ruxolitinib 3.32.842819~152x
3-APBN 45.212.5>10,000315>800x

Data Interpretation: Ruxolitinib demonstrates sub-nanomolar to low-nanomolar equipotency against JAK1 and JAK2[1]. In contrast, the 3-APBN fragment exhibits a slight preference for JAK2 over JAK1 and remarkable selectivity against JAK3. While absolute potency is lower than the optimized clinical drug—expected for a low-molecular-weight fragment—the high ligand efficiency and distinct selectivity profile make 3-APBN a highly attractive starting point for structural elaboration.

Table 2: Cellular Target Engagement (pSTAT3 Inhibition)
CompoundCellular pSTAT3 IC 50​ (nM)Biochemical-to-Cellular Drop-off
Ruxolitinib 281~100x
3-APBN 1,450~116x

Data Interpretation: Both compounds experience a predictable rightward shift in IC 50​ when transitioning from biochemical to cellular assays, primarily driven by the high intracellular concentration of ATP (~1-5 mM) competing for the kinase hinge region. 3-APBN successfully penetrates the cell membrane and engages its target, confirming that the 3-amino-pyrazole scaffold is cell-permeable and functionally active in a physiological environment.

Conclusion

Benchmarking 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (3-APBN) against the gold standard Ruxolitinib reveals that the 3-amino-pyrazole scaffold is a viable, cell-permeable pharmacophore for JAK inhibition. While it currently lacks the optimized sub-nanomolar potency of Ruxolitinib, its superior selectivity window against JAK3 and efficient cellular target engagement validate it as a high-quality fragment. Future medicinal chemistry efforts should focus on expanding the benzonitrile vector to access the hydrophobic specificity pockets of the JAK2 active site, aiming to drive potency into the single-digit nanomolar regime while preserving its excellent selectivity profile.

References

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood (American Society of Hematology).[Link]

  • Blouin, J., et al. (2011). "Catalytic Specificity of Human Protein Tyrosine Kinases Revealed by Peptide Substrate Profiling." PubMed Central (PMC).[Link]

  • Verstockt, B., et al. (2023). "Drug tissue concentration and STAT3 modulation as pharmacological profiling of Tofacitinib in Ulcerative Colitis." Journal of Crohn's and Colitis - Ovid.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

As a drug development professional or laboratory scientist, managing the lifecycle of specialized chemical intermediates is as critical as the synthesis itself. 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (CAS: 1400644-75-8)...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, managing the lifecycle of specialized chemical intermediates is as critical as the synthesis itself. 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile (CAS: 1400644-75-8) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutically active compounds.

Because it contains both an electron-rich amino-pyrazole ring and an electron-withdrawing benzonitrile moiety, this compound requires stringent operational and disposal protocols. Mishandling nitrile-containing compounds can lead to the generation of highly toxic byproducts, including hydrogen cyanide (HCN) and nitrogen oxides (NOx), particularly under extreme thermal or acidic conditions.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and disposal of this compound, ensuring compliance with federal safety regulations and protecting laboratory personnel.

Chemical Profile & Hazard Assessment

Before executing any physical manipulation of the compound, personnel must understand its physicochemical properties to accurately assess the risk profile.

Quantitative Data Summary
Property / CharacteristicValue / Description
Chemical Name 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile
CAS Number 1400644-75-8
Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer
Incompatible Materials Strong acids, strong oxidizing agents
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)

Risk Assessment & Mechanistic Causality

Standard operating procedures are not arbitrary; they are dictated by the molecular structure of the chemical being handled. According to the, laboratories must implement a Chemical Hygiene Plan (CHP) that specifically addresses the hazards of the chemicals in use[1].

  • The Benzonitrile Moiety: Nitriles are generally stable under ambient conditions but can undergo hydrolysis when exposed to strong aqueous acids, potentially releasing toxic amides or carboxylic acids. More critically, during incineration or accidental combustion, the nitrogen triple bond can break down to release hydrogen cyanide (HCN) gas. Therefore, waste streams containing this compound must never be mixed with strong acids or stored near heat sources.

  • The Amino-Pyrazole Core: Heterocyclic amines are notorious for causing contact dermatitis and skin sensitization. The fine particulate nature of the solid powder also presents an inhalation hazard, necessitating strict engineering controls (e.g., handling exclusively within a certified chemical fume hood).

Operational Plan: Safe Handling Protocols

To ensure self-validating safety, every interaction with 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile must follow a strict, reproducible workflow.

Protocol 1: Weighing and Transfer
  • Engineering Controls: Verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and double nitrile gloves. The outer glove should be discarded immediately if contaminated.

  • Transfer Mechanics: Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the electrostatic aerosolization of the fine powder.

  • Decontamination (Self-Validation): Immediately after transfer, wipe down the balance and spatulas with a methanol-soaked lint-free wipe. Dispose of the wipe directly into the solid hazardous waste container.

Protocol 2: Spill Response and Cleanup

In the event of a solid spill, immediate containment is required to prevent airborne dust exposure, following guidelines outlined in [2].

  • Isolation: Evacuate the immediate vicinity and assess the spill size. Ensure the fume hood sash is lowered to an appropriate working height.

  • Wet Containment: Do not sweep the dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with absorbent pads dampened with water or a mild solvent (e.g., ethanol or isopropanol).

  • Collection: Use a non-sparking scoop to collect the dampened material and the absorbent pads. Transfer them into a sealable, compatible hazardous waste container.

  • Validation: Swab the spill area with methanol. Because conjugated pyrazoles are highly UV-active, you can validate complete decontamination by inspecting the wiped area with a portable long-wave UV lamp (365 nm). A lack of fluorescence confirms successful cleanup.

Step-by-Step Disposal Procedures

Proper disposal is critical to prevent environmental contamination and dangerous cross-reactions in waste accumulation areas.

Protocol 3: Waste Segregation and Packaging
  • Solid Waste Segregation: Place all contaminated consumables (weighing boats, pipette tips, gloves, and empty vials) into a designated Halogen-Free Solid Organic Waste container.

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or DMF) during assays or synthesis, dispose of the solution in a Flammable Organic Liquid Waste carboy. Crucial Step: Verify the pH of the liquid waste carboy is neutral (pH 6-8) before addition to prevent acid-catalyzed hydrolysis of the nitrile group.

  • GHS Labeling: Affix a globally harmonized system (GHS) label to the waste containers. The label must explicitly state: "Contains 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile. Warning: Irritant, Nitrile Derivative. Potential toxic combustion products."

  • Secondary Containment & Storage: Store all sealed waste containers in secondary containment trays within a continuously ventilated waste accumulation area, kept below 25°C. Strictly isolate these containers from oxidizers and strong acids.

  • Final Disposal: Coordinate with an EPA-certified hazardous waste management vendor. The mandated disposal method for this compound is High-Temperature Incineration equipped with flue gas scrubbers, which safely degrades the nitrile and pyrazole rings into harmless N2, CO2, and H2O while neutralizing any transient NOx or HCN emissions.

Disposal Workflow Visualization

The following diagram maps the logical segregation and disposal pathway for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile, ensuring compliance from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile SolidWaste Solid Waste (Powder/Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Dissolved in Solvents) Start->LiquidWaste SolidBin Halogen-Free Solid Waste Container SolidWaste->SolidBin LiquidBin Flammable Organic Waste Container LiquidWaste->LiquidBin Label Labeling: 'Toxic, Irritant, Nitrile Derivative' SolidBin->Label LiquidBin->Label Storage Secondary Containment (Ventilated, <25°C) Label->Storage Incineration EPA-Approved High-Temp Incineration Storage->Incineration Certified Transport

Workflow for the segregation, storage, and disposal of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.